molecular formula C10H9ClN2S B181879 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 40493-18-3

4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B181879
CAS No.: 40493-18-3
M. Wt: 224.71 g/mol
InChI Key: PRNJDUCSVXTOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJDUCSVXTOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351408
Record name 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40493-18-3
Record name 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This scaffold is a key building block for the development of various therapeutic agents, including microtubule targeting agents for cancer therapy, antimalarial compounds, and inhibitors of enzymes like topoisomerases and DNase I.[1][2][3][4] The synthesis is typically achieved through a robust three-step process commencing with the versatile Gewald reaction, followed by cyclization to a pyrimidinone intermediate, and culminating in a chlorination step. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a well-established route that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, the introduction of the chloro-substituent. The overall synthetic scheme is depicted below.

Synthesis_Pathway Start Cyclohexanone + Ethyl Cyanoacetate + Sulfur Intermediate1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Start->Intermediate1 Gewald Reaction (Morpholine, Ethanol) Intermediate2 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Intermediate1->Intermediate2 Cyclization (Formamide, 180°C) FinalProduct 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Intermediate2->FinalProduct Chlorination (POCl3, Reflux)

Figure 1: Overall synthetic scheme for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

II. Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

The initial step involves the multi-component Gewald reaction to construct the core thiophene ring system.[5]

Protocol: A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in ethanol. Morpholine is added as a catalyst. The reaction mixture is stirred at a controlled temperature to facilitate the condensation and cyclization. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, washed, and dried.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-one

The second step involves the cyclization of the aminothiophene intermediate with formamide to form the pyrimidinone ring.[5]

Protocol: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is heated in an excess of formamide at a high temperature (typically around 180 °C).[5] The reaction is monitored until the starting material is consumed. After cooling, the product is precipitated by the addition of water, collected by filtration, and dried.

Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

The final step is the chlorination of the pyrimidinone intermediate to yield the target compound.[1][5]

Protocol: 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-one is refluxed in phosphorus oxychloride (POCl₃).[5] Pyridine may be added to the reaction mixture.[1] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully neutralized with an aqueous base (e.g., ammonium hydroxide solution) in an ice bath to precipitate the crude product.[1] The solid is collected by filtration, washed with water, and dried. Further purification may be carried out if necessary.

III. Quantitative Data

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
CyclohexanoneC₆H₁₀O98.14Starting Material
Ethyl CyanoacetateC₅H₇NO₂113.11Starting Material
SulfurS32.07Starting Material
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC₁₁H₁₅NO₂S225.31Intermediate
5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-oneC₁₀H₁₀N₂OS206.26Intermediate
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidineC₁₀H₉ClN₂S224.71Final Product
Phosphorus OxychloridePOCl₃153.33Reagent (Chlorinating)
FormamideCH₃NO45.04Reagent (Cyclizing)

Table 2: Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureTimeYield (%)Reference
1. Gewald ReactionCyclohexanone, Ethyl Cyanoacetate, Sulfur, MorpholineEthanolReflux--[5]
2. CyclizationFormamide- (neat)180 °C12 h72[1]
3. ChlorinationPOCl₃, Pyridine- (neat) / XyleneReflux4-8 h65[1]

Note: Specific reaction times and yields can vary depending on the scale and specific laboratory conditions.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A1 Mix Cyclohexanone, Ethyl Cyanoacetate, Sulfur in Ethanol A2 Add Morpholine (catalyst) A1->A2 A3 Stir and Heat A2->A3 A4 Cool and Filter A3->A4 A5 Wash and Dry Intermediate 1 A4->A5 B1 Heat Intermediate 1 in Formamide A5->B1 B2 Cool Reaction Mixture B1->B2 B3 Precipitate with Water B2->B3 B4 Filter and Dry Intermediate 2 B3->B4 C1 Reflux Intermediate 2 in POCl3 (+ Pyridine) B4->C1 C2 Remove Excess POCl3 (vacuum) C1->C2 C3 Neutralize with aq. NH4OH (ice bath) C2->C3 C4 Filter, Wash, and Dry Final Product C3->C4

Figure 2: Detailed experimental workflow for the synthesis.

Logical_Relationships Start Starting Materials Gewald Gewald Reaction (Thiophene Formation) Start->Gewald Cyclization Cyclization (Pyrimidine Formation) Gewald->Cyclization Chlorination Chlorination (Functional Group Interconversion) Cyclization->Chlorination Product Final Product Chlorination->Product

Figure 3: Logical flow of chemical transformations.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. This molecule is a member of the thienopyrimidine class, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors in oncology. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental protocols for its characterization.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂SChemScene[1]
Molecular Weight 224.71 g/mol ChemScene[1]
LogP (Predicted) 3.2235ChemScene[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Biological Context: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Thienopyrimidine derivatives are recognized for their potent inhibitory effects on key cellular signaling pathways implicated in cancer cell growth, proliferation, and survival. A primary target of this class of compounds is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[2][3] Dysregulation of this pathway is a frequent event in a wide array of human cancers.

The thienopyrimidine core can act as a scaffold for ATP-competitive inhibitors that bind to the kinase domain of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade leads to the downstream inactivation of AKT and mTOR, ultimately resulting in reduced cell proliferation and the induction of apoptosis.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidine derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 4-Chloro-5,6,7,8-tetrahydro- benzothieno[2,3-d]pyrimidine Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is completely dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a standard technique for determining equilibrium solubility.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid.

  • Separate any remaining solid particles from the liquid phase by centrifugation or filtration.

  • Dilute the clear solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

  • The solubility is reported in units such as mg/mL or mol/L.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • A set of standard compounds with known LogP values

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

Procedure:

  • Prepare a series of mobile phases with varying compositions of organic solvent and aqueous buffer.

  • Inject a set of standard compounds with a range of known LogP values onto the HPLC system for each mobile phase composition and record their retention times.

  • Calculate the capacity factor (k') for each standard at each mobile phase composition.

  • Extrapolate the retention times to 100% aqueous mobile phase to determine the logarithmic capacity factor (log k'w).

  • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.

  • Inject the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine sample under the same set of HPLC conditions and determine its log k'w.

  • Use the calibration curve to determine the LogP of the test compound from its log k'w value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Beaker

Procedure:

  • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh and dissolve a known amount of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in water is low).

  • If the compound is expected to be a base, titrate with a standardized acid. If it is expected to be an acid, titrate with a standardized base.

  • Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.

Below is a generalized workflow for the characterization of a novel compound like 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Characterization_Workflow Synthesis Synthesis & Purification Structure Structural Characterization (NMR, MS, Elemental Analysis) Synthesis->Structure PhysChem Physicochemical Profiling Structure->PhysChem BioActivity Biological Activity Screening (e.g., Kinase Assays) Structure->BioActivity MeltingPoint Melting Point PhysChem->MeltingPoint Solubility Solubility PhysChem->Solubility LogP LogP PhysChem->LogP pKa pKa PhysChem->pKa PhysChem->BioActivity ADME In Vitro ADME (Permeability, Stability) BioActivity->ADME LeadOpt Lead Optimization ADME->LeadOpt

General workflow for compound characterization.

References

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40493-18-3

This technical guide provides a comprehensive overview of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a solid, multi-ringed molecule with the chemical formula C10H9ClN2S.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C10H9ClN2S[1]
Molecular Weight 224.71 g/mol [1]
CAS Number 40493-18-3[1]
Appearance Solid[1]
Boiling Point 377.2ºC at 760 mmHg[2]
Flash Point 181.9ºC[2]
Density 1.419 g/cm³[2]
Refractive Index 1.687[2]
Purity 95% - 96%+[1]
Canonical SMILES ClC1=NC=NC2=C1C1=C(CCCC1)S2
InChI InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2[1]
InChI Key PRNJDUCSVXTOTN-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core is a key step in the development of various therapeutic agents. The general synthetic route involves a multi-step process, which is outlined below.

Experimental Workflow: Synthesis of the Core Compound

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination start Cyclohexanone, Ethyl Cyanoacetate, Sulfur step1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate start->step1 Morpholine step2 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one step1->step2 Formamide, 180°C end_product 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine step2->end_product POCl3, Pyridine

Caption: General synthetic workflow for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Detailed Methodologies

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This initial step typically involves the Gewald reaction.[3][4]

  • Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

  • Catalyst/Solvent: A basic catalyst such as morpholine is used in a solvent like ethanol.

  • Procedure: The reactants are mixed and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one

The amino-thiophene derivative from the first step is cyclized to form the pyrimidinone ring.[3][4]

  • Reactant: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Reagent: Formamide.

  • Procedure: The starting material is heated in an excess of formamide at high temperatures (e.g., 180°C) for several hours.[4] After cooling, the product precipitates upon the addition of water and is collected by filtration.[3]

Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

The final step is the chlorination of the pyrimidinone.[3][4]

  • Reactant: 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one.

  • Reagents: Phosphorus oxychloride (POCl3) and a base such as pyridine.[3]

  • Procedure: The pyrimidinone is refluxed with POCl3 and pyridine.[3] After the reaction is complete, the excess POCl3 is removed, and the mixture is neutralized to precipitate the final product, which is then collected and purified.

Biological Activity and Therapeutic Potential of Derivatives

While 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of significant biological activities. The chlorine atom at the 4-position is a key reactive site, allowing for nucleophilic substitution to generate diverse libraries of compounds.[7]

Summary of Derivative Activities
Therapeutic AreaTarget/MechanismReference
Anticancer Microtubule Depolymerization[3]
Dual Topoisomerase I and II Inhibition[8]
Epidermal Growth Factor Receptor (EGFR) Inhibition[9]
Anti-inflammatory Inhibition of NO, iNOS, COX-2, NF-κB, and MAPK signaling[10][11]
Anti-plasmodial Activity against P. falciparum[4][12]
Autoimmune Diseases RORγt Inhibition[13]
Neurological Disorders Potential as GSK-3 inhibitors[5][14][15][16]
Signaling Pathways of Derivatives

The diverse biological effects of the derivatives of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine are a result of their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS MAPK MAPKs LPS->MAPK IkBa IκBα Degradation LPS->IkBa Derivative Tetrahydrobenzothieno [2,3-d]pyrimidine Derivative Derivative->MAPK Inhibits Derivative->IkBa Inhibits iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB NF-κB Translocation IkBa->NFkB NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Inhibition of MAPK and NF-κB pathways by derivatives.

Anticancer Signaling via Topoisomerase Inhibition

Certain derivatives function as dual inhibitors of topoisomerase I and II, leading to cancer cell death.

Topoisomerase_Inhibition_Pathway Derivative Tetrahydrobenzothieno [2,3-d]pyrimidine Derivative TopoI Topoisomerase I Derivative->TopoI Inhibits TopoII Topoisomerase II Derivative->TopoII Inhibits DNA_Replication DNA Replication & Transcription DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest

Caption: Mechanism of dual topoisomerase inhibition by derivatives.

Conclusion

4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting point for the creation of novel therapeutic agents. The extensive research into its derivatives has revealed potent activities across a range of diseases, including cancer, inflammation, and infectious diseases, highlighting the significant potential of this chemical core in future drug discovery and development efforts.

References

Elucidating the Core Structure: A Technical Guide to Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising results as antitumor, anti-inflammatory, antimicrobial, and antimalarial agents.[1][2] This technical guide provides an in-depth overview of the structure elucidation of these compounds, focusing on spectroscopic analysis, experimental protocols, and the logical workflows involved in their characterization.

Spectroscopic and Biological Data Analysis

The structural confirmation of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula, while infrared (IR) spectroscopy indicates the presence of key functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for elucidating the detailed atomic connectivity and stereochemistry of the molecule. In some cases, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure.[3][4]

The biological evaluation of these compounds is crucial for identifying lead candidates for drug development. In vitro assays are commonly employed to determine the potency of these derivatives against various biological targets. For instance, their antitumor activities have been evaluated against a range of cancer cell lines, with IC50 values providing a quantitative measure of their efficacy.[1][5] Similarly, anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and various cytokines.[2][6]

Table 1: Spectroscopic Data for Representative Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
Compound IDMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)Reference
A2 C₁₅H₁₃N₃OS8.82 (d, J = 3.6 Hz, 1H), 8.50 (d, J = 7.8 Hz, 1H), 7.84 (t, J = 7.8 Hz, 1H), 7.43 (m, 1H), 5.85 (s, 1H), 2.98 (t, J = 12.6 Hz, 2H), 2.85 (t, J = 5.4 Hz, 2H), 1.95 (m, 4H)163.58, 158.08, 149.00, 148.72, 148.21, 137.61, 134.92, 132.26, 126.06, 123.40, 121.90, 25.77, 25.51, 23.11, 22.38284.2 [M+1]⁺[7]
A4 C₁₆H₁₄N₂O₂S12.21 (s, 1H), 10.28 (s, 1H), 7.98 (d, J = 9.0 Hz, 2H), 6.86 (d, J = 9.0 Hz, 2H), 2.88 (t, J = 6.0 Hz, 2H), 2.71 (t, J = 6.0 Hz, 2H), 1.77 (m, 4H)163.34, 158.67, 157.96, 145.73, 137.40, 130.72, 127.54, 127.33, 116.47, 114.64, 26.07, 25.69, 22.71, 22.68298.9 [M+1]⁺[7]
B6 C₁₈H₁₄F₃N₃OS10.17 (s, 1H), 8.24 (s, 1H), 8.15 (m, 2H), 7.77 (t, J = 7.8 Hz, 1H), 7.71 (m, 1H), 3.04 (t, J = 6.0 Hz, 2H), 2.81 (t, J = 6.0 Hz, 2H), 1.91 (m, 4H)160.36, 159.26, 156.51, 145.56, 135.08, 132.56, 132.29, 131.57, 131.48, 127.90, 126.18, 124.86, 123.51, 25.91, 25.47, 22.98, 22.34378.1 [M+1]⁺[7]
B7 C₂₁H₁₇N₃OS9.71 (s, 1H), 8.28 (s, 1H), 8.15 (s, 1H), 8.09 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 7.91 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 7.8 Hz, 1H), 7.60–7.53 (m, 2H), 3.06 (t, J = 6.0 Hz, 2H), 2.80 (t, J = 6.0 Hz, 2H), 1.93 (m, 4H)163.85, 160.54, 156.61, 145.43, 135.45, 134.96, 133.10, 132.27, 130.86, 129.02, 128.14, 126.99, 123.48, 122.88, 25.87, 25.47, 22.99, 22.40360.2 [M+1]⁺[7]
Table 2: Biological Activity of Selected Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
Compound IDTargetAssayIC₅₀ (µM)Reference
3g FGFR1Inhibition Assay7.7 (H460), 18.9 (A549), 13.3 (U251)[1]
F4 P. falciparum (W2 strain)Anti-plasmodial Assay0.75[4]
F16 P. falciparum (W2 strain)Anti-plasmodial Assay0.74[4]
A6 InflammationRat Paw SwellingSimilar to Indomethacin[2][6]
4a C. albicansAntimicrobial AssayMIC = 31.25 µg/ml[8]
10b C. albicansAntimicrobial AssayMIC = 31.25 µg/ml[8]

Experimental Protocols

The synthesis of the tetrahydrobenzothieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald reaction.[1][9] This multi-component reaction provides a straightforward route to highly functionalized thiophenes, which can then be cyclized to form the desired pyrimidine ring. Subsequent modifications at various positions of the scaffold allow for the generation of a diverse library of derivatives.

General Synthesis of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine (Compound 4 in Scheme 1 of reference[4])
  • Synthesis of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (2): Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) is heated with an excess of formamide at 180 °C to yield the cyclized pyrimidinone product.[3][9]

  • Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine (3): Compound 2 is refluxed in phosphorus oxychloride (POCl₃) to afford the chloro derivative.[9]

  • Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine (4): Compound 3 is reacted with anhydrous piperazine in methanol to yield the final product.

Characterization Methods
  • Melting Point: Determined using an open capillary method and are uncorrected.

  • Thin Layer Chromatography (TLC): Performed on silica gel plates to monitor the progress of the reaction.

  • Infrared (IR) Spectroscopy: Spectra are recorded on a FT-IR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at frequencies such as 600 MHz, using deuterated solvents like CDCl₃ or DMSO-d₆.[2][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron spray ionization (ESI) mass spectra are obtained on a mass spectrometer.[2][7]

  • Single-Crystal X-ray Diffraction: Suitable single crystals are grown, and data is collected on a diffractometer. The structure is solved and refined using appropriate software packages.[3][4]

Visualizing the Workflow

The process of synthesizing and elucidating the structure of these derivatives can be visualized as a logical workflow. This begins with the initial synthesis, followed by purification and a series of analytical techniques to confirm the structure and assess purity.

G General Workflow for Synthesis and Structure Elucidation cluster_synthesis Synthesis and Purification cluster_elucidation Structure Elucidation Gewald_Reaction Gewald Reaction: Starting Materials (Cyclohexanone, Ethyl Cyanoacetate, Sulfur) Thiophene_Intermediate 2-Aminothiophene Intermediate Gewald_Reaction->Thiophene_Intermediate Cyclization Cyclization with Formamide Thiophene_Intermediate->Cyclization Pyrimidinone_Core Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Pyrimidinone_Core Chlorination Chlorination with POCl3 Pyrimidinone_Core->Chlorination Chloro_Derivative 4-Chloro Derivative Chlorination->Chloro_Derivative Functionalization Functionalization (e.g., with Piperazine) Chloro_Derivative->Functionalization Final_Product Final Derivative Functionalization->Final_Product Purification Purification (Column Chromatography/Recrystallization) Final_Product->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR XRay Single-Crystal X-ray Diffraction (if applicable) Purification->XRay Structure_Confirmation Structure Confirmed TLC->Structure_Confirmation MP->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation XRay->Structure_Confirmation

Caption: Synthetic and analytical workflow for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

The signaling pathways inhibited by these compounds, such as the NF-κB and MAPK pathways in the context of anti-inflammatory activity, can also be visualized to better understand their mechanism of action.[2][6]

G Inhibitory Action on NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK_Pathway->Inflammatory_Genes p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation p65_translocation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Derivatives Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives (A2, A6, B7) Derivatives->MAPK_Pathway Inhibit Phosphorylation Derivatives->p65_translocation Prevent

Caption: Mechanism of anti-inflammatory action of select derivatives.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The provided data and protocols offer a starting point for the synthesis, characterization, and evaluation of new and more potent derivatives.

References

The Gewald Reaction: A Powerful Tool for the Synthesis of Thieno[2,3-d]pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to the purine base adenine allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] Notably, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, making them highly valuable in the development of anticancer therapeutics.[3][4] The Gewald reaction, a versatile and efficient multicomponent reaction, provides a cornerstone for the synthesis of these important compounds by enabling the construction of the crucial 2-aminothiophene intermediate.[5][6] This guide offers a comprehensive overview of the Gewald reaction in the context of thieno[2,3-d]pyrimidine synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways.

The Synthetic Pathway: From Gewald Reaction to Thieno[2,3-d]pyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine core is a two-stage process that begins with the Gewald reaction to form a polysubstituted 2-aminothiophene. This intermediate is then cyclized to construct the fused pyrimidine ring.

Stage 1: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a basic catalyst.[6][7] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[7] This reaction is highly valued for its operational simplicity and the ready availability of starting materials.[8]

A typical workflow for the Gewald reaction followed by cyclization is depicted below:

G Start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Base Catalyst (e.g., Triethylamine) Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization Intermediate->Cyclization Cyclizing Agent (e.g., Formamide) Product Thieno[2,3-d]pyrimidine Core Cyclization->Product Purification Purification & Analysis Product->Purification

Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thieno[2,3-d]pyrimidine, starting from the Gewald reaction.

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[5]

This protocol details the synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]

  • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.[5]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5]

Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one[5]

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]

  • Add an excess of formamide (20 mL).[5]

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[5]

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.[5]

  • Collect the resulting solid precipitate by filtration to obtain the thieno[2,3-d]pyrimidine product.[5]

Alternative Cyclization Methods:

  • With Urea: A mixture of a methyl 2-aminothiophene-3-carboxylate and urea can be heated at 200°C for 2 hours to yield the corresponding thieno[2,3-d]pyrimidine-2,4-diol.[1]

  • Dimroth Rearrangement: The 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with various anilines, often under microwave irradiation, to produce N-aryl-thieno[2,3-d]pyrimidin-4-amines.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various 2-aminothiophene intermediates via the Gewald reaction and their subsequent conversion to thieno[2,3-d]pyrimidines, along with their biological activities.

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

EntryIntermediateCyclization ProductYield (%)Melting Point (°C)Reference
12-Amino-4,5-dimethylthiophene-3-carbonitrile4-Chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine--[11]
2N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideN-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine83205.3-206.8[9]
3N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideN-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine59130.0-131.2[9]
4N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideN-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine41219.8-221.4[9]

Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC₅₀Target Cell Line(s)IC₅₀ (Cell-based)Reference
17f VEGFR-20.23 ± 0.03 µMHCT-116, HepG22.80 ± 0.16 µM, 4.10 ± 0.45 µM[12]
8b VEGFR-273 nMPC3, HepG216.35 µM, 8.24 µM[3][13]
8e VEGFR-23.9 nM--[7]
18 VEGFR-20.084 µMMCF-7, HepG210.17 µM, 24.47 µM[4]
17a FLT3 D835Y-MV4-11, THP1-[14]
Compound l --MDA-MB-23127.6 µM[9]
IIIa --MCF-7, HepG22.01 µmol/L, 2.44 µmol/L[11]
IIIc --MCF-7, HepG21.44 µmol/L, 1.47 µmol/L[11]

Application in Drug Development: Targeting Kinase Signaling Pathways

Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Thieno[2,3-d]pyrimidine derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[4][7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK RAS/MAPK VEGFR2->MAPK Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MAPK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are found in a significant portion of acute myeloid leukemia (AML) cases, correlating with a poor prognosis.[11][14] Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutated FLT3, offering a promising therapeutic strategy for AML.[14][15]

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-type or Mutated) FLT3_Ligand->FLT3 Binds (Wild-type) STAT5 JAK/STAT5 FLT3->STAT5 PI3K PI3K/Akt FLT3->PI3K MAPK RAS/MAPK FLT3->MAPK Leukemic_Growth Leukemic Cell Proliferation & Survival STAT5->Leukemic_Growth PI3K->Leukemic_Growth MAPK->Leukemic_Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->FLT3 Inhibits Kinase Activity

References

Technical Guide: Spectroscopic and Biological Profile of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic data, synthesis, and potential mechanisms of action for the heterocyclic compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Spectroscopic Data

1.1. Mass Spectrometry (MS)

The expected mass spectrum of the title compound would be characterized by its molecular ion peak.

Parameter Value Reference
Molecular FormulaC₁₀H₉ClN₂S[1]
Molecular Weight224.71 g/mol [1]
Expected m/z
[M]+224.02
[M+H]+225.03
[M+2]+ (³⁷Cl isotope)226.02

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of reported data for similar thienopyrimidine scaffolds.[2]

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.5Singlet-
H-5, H-8~2.8 - 3.0Multiplet-
H-6, H-7~1.8 - 2.0Multiplet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)
C-2~151
C-4~158
C-4a~130
C-5~25
C-6~22
C-7~22
C-8~26
C-8a~135
C-9a~155

Experimental Protocols

2.1. Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

The synthesis of the title compound is typically achieved through a two-step process starting from the corresponding pyrimidinone.[2]

  • Step 1: Synthesis of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with an excess of formamide.

    • The reaction mixture is heated at high temperatures (e.g., 180 °C) for several hours.

    • Upon cooling, the product precipitates and can be collected by filtration.

  • Step 2: Chlorination to 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine:

    • The pyrimidinone from Step 1 is refluxed in phosphorus oxychloride (POCl₃).

    • The reaction is typically carried out for a few hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized to precipitate the crude product.

    • The product can be purified by recrystallization or column chromatography.

2.2. NMR and Mass Spectrometry Analysis

The following are general procedures for acquiring NMR and MS data for thienopyrimidine derivatives, as described in the literature.[2][3]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry:

    • Mass spectra are typically acquired using an electrospray ionization (ESI) source.

    • The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Biological Activity and Potential Mechanisms of Action

While the specific biological activity of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is not extensively detailed, derivatives of the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological activities, suggesting several potential mechanisms of action.

  • Microtubule Targeting: Certain derivatives have shown potent antiproliferative effects by targeting the colchicine binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest.[4][5]

  • Topoisomerase Inhibition: Some substituted analogs have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[6]

  • Anti-inflammatory Activity: The thienopyrimidine core is also found in compounds with anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[7]

Visualizations

4.1. Synthesis Workflow

Synthesis_Workflow Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination Start Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Reagent1 Formamide (excess) Start->Reagent1 Condition1 Heat (180 °C) Reagent1->Condition1 Product1 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Condition1->Product1 Reagent2 POCl₃ Product1->Reagent2 Condition2 Reflux Reagent2->Condition2 Product2 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Condition2->Product2

Caption: Synthetic route to the target compound.

4.2. Proposed Mechanism of Action: Microtubule Depolymerization

Microtubule_Depolymerization Mechanism: Microtubule Targeting Compound Thienopyrimidine Derivative Binding Binds to Colchicine Site Compound->Binding Tubulin Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Depolymerization Microtubule Depolymerization Inhibition->Depolymerization CellCycle Cell Cycle Arrest (G2/M Phase) Depolymerization->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of microtubule polymerization.

4.3. Proposed Mechanism of Action: Topoisomerase Inhibition

Topoisomerase_Inhibition Mechanism: Topoisomerase Inhibition Compound Thienopyrimidine Derivative Inhibition Inhibition of Enzyme Activity Compound->Inhibition TopoI Topoisomerase I TopoI->Inhibition TopoII Topoisomerase II TopoII->Inhibition DNA_Damage DNA Strand Breaks Inhibition->DNA_Damage Replication_Block Blocked DNA Replication & Transcription DNA_Damage->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Dual inhibition of topoisomerases.

References

The Thienopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a fused heterocyclic system isosteric to the purine core of nucleic acids, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This versatility has propelled thienopyrimidine derivatives into clinical trials and has resulted in approved drugs for a range of therapeutic areas, including oncology, infectious diseases, and hormonal disorders.[1][3] This technical guide provides a comprehensive overview of the thienopyrimidine core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data and experimental methodologies.

Chemical Landscape and Isomerism

The thienopyrimidine scaffold is characterized by a thiophene ring fused to a pyrimidine ring. This fusion can occur in three distinct isomeric forms, each presenting unique electronic and steric properties for drug design:

  • Thieno[2,3-d]pyrimidine: The most extensively studied isomer, forming the core of numerous bioactive compounds.[1][4]

  • Thieno[3,2-d]pyrimidine: Another well-explored isomer with a distinct arrangement of nitrogen and sulfur atoms.[1]

  • Thieno[3,4-d]pyrimidine: The least common, but still pharmacologically relevant, isomer.[1]

The structural similarity of these scaffolds to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[2][5]

Synthetic Strategies

The synthesis of thienopyrimidine derivatives can be broadly categorized into two main approaches: construction of the pyrimidine ring onto a pre-existing thiophene or, conversely, formation of the thiophene ring on a pyrimidine template.[6] A common and versatile method for the synthesis of the prevalent thieno[2,3-d]pyrimidine core is the Gewald reaction.

General Experimental Protocol: Gewald Aminothiophene Synthesis and Cyclization

A widely employed synthetic route to access 2-aminothiophene-3-carbonitriles, key intermediates for thieno[2,3-d]pyrimidines, is the Gewald reaction. This is often followed by cyclization to form the fused pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

  • To a solution of an appropriate ketone or aldehyde and malononitrile in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile intermediate.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring

  • A mixture of the 2-aminothiophene-3-carbonitrile intermediate and formamide (or another suitable cyclizing agent like triethyl orthoformate) is heated at reflux (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to afford the desired thieno[2,3-d]pyrimidine derivative.

Pharmacological Activities and Quantitative Data

Thienopyrimidine derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

The thienopyrimidine scaffold is a prominent feature in the design of anticancer agents, particularly as kinase inhibitors.[3]

Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
Olmutinib (HM61713) EGFR (T790M mutant)H1975 (EGFR L858R/T790M)0.01[7]
HCC827 (EGFR del19)0.0092[7]
EGFR (Wild Type)2.225[7]
Compound 6j Apoptosis, Oxidative StressHCT116 (Colon)0.6 - 1.2[2]
OV2008 (Ovarian)0.6 - 1.2[2]
A2780 (Ovarian)0.6 - 1.2[2]
Compound 10b CytotoxicityMCF-7 (Breast)19.4[8]
Compound 10e CytotoxicityMCF-7 (Breast)14.5[8]
Compound 2 AntiproliferativeMCF-7 (Breast)0.013[9]
Compound 3 AntiproliferativeMCF-7 (Breast)0.045[1]
Compound 4 AntiproliferativeMCF-7 (Breast)0.11[1]
Compound 11n CytotoxicityMCF-7 (Breast)2.81 - 29.6 (µg/mL)[10]
PC-3 (Prostate)2.81 - 29.6 (µg/mL)[10]
HEPG-2 (Liver)2.81 - 29.6 (µg/mL)[10]
SW-480 (Colon)2.81 - 29.6 (µg/mL)[10]
GnRH Receptor Antagonism

Relugolix, an orally active thieno[2,3-d]pyrimidine derivative, is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[11][12] It is approved for the treatment of prostate cancer and uterine fibroids.[12][13]

Table 2: Pharmacological Data for Relugolix

ParameterValueReference
Mechanism of Action GnRH Receptor Antagonist[12]
IC50 (GnRHR) 0.12 nM[11]
Effect on Testosterone (Men) Reduction to < 20 ng/dL[11]
Effect on Estradiol (Women) Suppression to < 20 pg/mL[11]
Plasma Protein Binding 68-71%[11]
Elimination Half-life 36-65 hours[11]
Other Biological Activities

Thienopyrimidine derivatives have also been investigated for a variety of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of thienopyrimidines stem from their ability to modulate key signaling pathways.

EGFR Inhibition Pathway

Thienopyrimidine-based EGFR inhibitors, such as Olmutinib, target the epidermal growth factor receptor, a key player in cell proliferation and survival.[14] Olmutinib is particularly effective against mutant forms of EGFR, including the T790M resistance mutation.[15] By irreversibly binding to a cysteine residue in the ATP-binding pocket of the kinase domain, it blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis of cancer cells.[16]

EGFR_Inhibition_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Olmutinib Olmutinib (Thienopyrimidine) Olmutinib->Dimerization Inhibits Apoptosis Apoptosis Olmutinib->Apoptosis RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Inhibition by Olmutinib
GnRH Receptor Antagonism Pathway

Relugolix acts by competitively blocking the GnRH receptor in the pituitary gland.[12] This prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone in men and estrogen in women.[11][12] This mechanism is central to its efficacy in hormone-sensitive cancers and disorders.

GnRH_Antagonism_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH GnRHR GnRH Receptor GnRH->GnRHR Pituitary Pituitary Gland LH_FSH LH & FSH Release GnRHR->LH_FSH Relugolix Relugolix (Thienopyrimidine) Relugolix->GnRHR Blocks Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Hormones Testosterone/ Estrogen Production Gonads->Hormones Physiological_Effect Decreased Hormone-Dependent Cell Growth Hormones->Physiological_Effect

Mechanism of Action of Relugolix

Experimental Workflows

Typical Workflow for Synthesis and In Vitro Evaluation of Thienopyrimidine Anticancer Agents

The development of novel thienopyrimidine-based anticancer agents generally follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Start Design of Thienopyrimidine Analogs Synthesis Chemical Synthesis (e.g., Gewald Reaction & Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Antiproliferative Assay (e.g., MTT Assay on Cancer Cell Lines) Purification->In_Vitro_Screening IC50 Determination of IC50 Values In_Vitro_Screening->IC50 Kinase_Assay Kinase Inhibition Assay (for targeted compounds) IC50->Kinase_Assay Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Study SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Kinase_Assay->SAR Mechanism_Study->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Drug Discovery Workflow for Thienopyrimidines
Detailed Protocol: In Vitro Antiproliferative MTT Assay

Objective: To determine the concentration of a thienopyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thienopyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thienopyrimidine compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Perspectives

The thienopyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a range of diseases, exemplified by approved drugs like Relugolix and Olmutinib, underscores its therapeutic potential.[1][11][17] Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation thienopyrimidine-based drugs. The versatility of this scaffold ensures its continued importance in the quest for new and effective medicines.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and Evolution of Benzothieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of benzothieno[2,3-d]pyrimidine compounds has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the core structure that has become a cornerstone in medicinal chemistry, particularly in the pursuit of novel therapeutic agents.

The benzothieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention for its diverse pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent inhibitors for various enzymes and receptors implicated in numerous diseases. This guide traces the journey of this remarkable molecule from its initial synthesis to its current status as a privileged scaffold in drug discovery.

Discovery and Historical Milestones

The journey of thieno[2,3-d]pyrimidines began with early explorations into fused heterocyclic systems. A pivotal moment in the history of this scaffold was the first reported synthesis, which involved the ring transformation of a thieno[2,3-d][1][2]oxazine-2,4-dione. This initial breakthrough paved the way for more extensive investigations into the synthesis and properties of this novel class of compounds.

However, the full potential of thieno[2,3-d]pyrimidines was unlocked with the advent of the Gewald reaction . This robust and versatile multi-component reaction provides an efficient route to highly functionalized 2-aminothiophenes, which serve as the key precursors for the construction of the thieno[2,3-d]pyrimidine core. The development of the Gewald reaction was a watershed moment, enabling the synthesis of a vast library of derivatives and accelerating the exploration of their biological activities.

Over the decades, research into benzothieno[2,3-d]pyrimidines has evolved significantly. Initial studies focused on their fundamental chemistry and synthesis. This was followed by the discovery of their broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and central nervous system activities. More recently, the focus has shifted towards their remarkable potential as anticancer agents, with numerous derivatives demonstrating potent inhibition of key signaling pathways involved in tumor growth and proliferation.

Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of the benzothieno[2,3-d]pyrimidine core predominantly relies on a two-step process: the formation of a 2-aminobenzothiophene precursor followed by the construction of the fused pyrimidine ring.

Step 1: The Gewald Reaction for 2-Aminobenzothiophene Synthesis

The Gewald reaction remains the most widely employed method for the synthesis of the crucial 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate. This one-pot synthesis involves the condensation of a cyclic ketone (such as cyclohexanone), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.

Gewald_Reaction_Workflow Reactants Cyclic Ketone + Active Methylene Nitrile + Elemental Sulfur Intermediate Gewald Reaction (One-Pot) Reactants->Intermediate Catalyst Basic Catalyst (e.g., Triethylamine) Catalyst->Intermediate Product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Intermediate->Product

Gewald Reaction for Precursor Synthesis
Step 2: Cyclization to the Benzothieno[2,3-d]pyrimidine Core

The 2-aminobenzothiophene intermediate can be cyclized into the benzothieno[2,3-d]pyrimidine system through various methods. A common approach involves heating the precursor with formamide or a mixture of formic acid and formamide. This reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final bicyclic structure. Another strategy involves the use of urea to introduce the C2 and N3 atoms of the pyrimidine ring, leading to the formation of 2,4-dihydroxy derivatives.

Cyclization_Workflow Precursor 2-Aminobenzothiophene -3-carbonitrile/-3-carboxamide Reaction Cyclization Reaction (Heating) Precursor->Reaction Reagents Cyclizing Agents (e.g., Formamide, Urea) Reagents->Reaction Product Benzothieno[2,3-d]pyrimidine Core Reaction->Product

Cyclization to the Core Scaffold

Therapeutic Applications and Key Signaling Pathways

The therapeutic potential of benzothieno[2,3-d]pyrimidine derivatives has been extensively explored, with a primary focus on oncology. These compounds have been shown to inhibit several key kinases involved in cancer cell signaling pathways.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzothieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[1] By blocking the ATP-binding site of the kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 BTP Benzothieno[2,3-d]pyrimidine Inhibitor BTP->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of VEGFR-2 Signaling
EGFR and PI3K/Akt/mTOR Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are frequently dysregulated in various cancers, promoting cell survival and proliferation. Benzothieno[2,3-d]pyrimidines have emerged as effective inhibitors of these pathways. By targeting EGFR and key components of the PI3K pathway, these compounds can induce apoptosis and inhibit the growth of cancer cells.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK BTP_PI3K Benzothieno[2,3-d]pyrimidine Inhibitor BTP_PI3K->PI3K BTP_EGFR Benzothieno[2,3-d]pyrimidine Inhibitor BTP_EGFR->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Inhibition of PI3K/Akt/mTOR Signaling

Quantitative Data Summary

The following tables summarize the in vitro activities of representative benzothieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Benzothieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
17f HCT-1162.80 ± 0.16[1]
HepG24.10 ± 0.45[1]
5b A54917.79[4]
MCF-722.66[4]
5f A54917.46[4]
MCF-721.40[4]
2a A54913.40[5]
4d PC314.13[5]

Table 2: Kinase Inhibitory Activity of Benzothieno[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
17f VEGFR-2230[1]
5b EGFR (wild-type)37.19[4]
EGFR (T790M mutant)204.10[4]
VIb PI3Kβ (% inhibition @ 10 µM)72%[3]
PI3Kγ (% inhibition @ 10 µM)84%[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)[6]

To a mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (20 mL), a catalytic amount of a suitable base such as triethylamine or morpholine (2 mmol) is added. The reaction mixture is then heated at reflux or stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

General Procedure for the Synthesis of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one[6]

A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (10 mmol) and an excess of formamide (20 mL) is heated at reflux for 2-4 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4(3H)-one.

In Vitro Kinase Assay[1]

The inhibitory activity of the compounds against the target kinase (e.g., VEGFR-2) is determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The test compounds are incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method. The IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)[1]

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.

Conclusion and Future Outlook

The benzothieno[2,3-d]pyrimidine core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its initial discovery to its current status as a privileged structure in drug development, its journey highlights the power of synthetic chemistry in creating novel therapeutic agents. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and its interactions with biological targets, holds immense promise for the discovery of next-generation drugs to combat a range of diseases, particularly cancer. Future research will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this ever-evolving class of compounds.

References

Molecular formula C10H9ClN2S analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Analysis of the Thiazole Derivative: 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction:

The molecular formula C10H9ClN2S corresponds to the compound 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine . This molecule belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The structural features of this compound, including the substituted phenyl ring and the aminothiazole core, suggest its potential for diverse pharmacological activities. This technical guide provides a comprehensive analysis of its synthesis, potential biological activities, and relevant experimental protocols, compiled from available scientific literature.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not extensively detailed in publicly available literature, predicted data and characteristics of analogous compounds provide valuable insights.

PropertyPredicted Value/Information
Molecular Weight 224.71 g/mol
Monoisotopic Mass 224.01750 Da
SMILES CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
InChI InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]+225.0248
[M+Na]+247.0067
[M-H]-223.0103

Synthesis

The most probable synthetic route for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis . This well-established method involves the condensation of an α-haloketone with a thioamide.[1][2]

Logical Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(4-chlorophenyl)-1-chloropropan-2-one and thiourea as the starting materials.

Retrosynthesis C10H9ClN2S 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine Intermediates α-haloketone + Thioamide C10H9ClN2S->Intermediates Hantzsch Disconnection StartingMaterials 1-(4-chlorophenyl)-1-chloropropan-2-one + Thiourea Intermediates->StartingMaterials

Caption: Retrosynthetic analysis for C10H9ClN2S.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the Hantzsch synthesis for analogous 2-aminothiazoles and may require optimization for the specific synthesis of 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine.[2]

Materials:

  • 1-(4-chlorophenyl)-1-chloropropan-2-one

  • Thiourea

  • Absolute Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)-1-chloropropan-2-one (1 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold deionized water to precipitate the crude product.

  • Neutralize the solution with a 5% sodium bicarbonate solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow Start Dissolve α-haloketone in Ethanol AddThiourea Add Thiourea Start->AddThiourea Reflux Reflux AddThiourea->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Precipitate Precipitate in Water Cool->Precipitate Neutralize Neutralize Precipitate->Neutralize Filter Filter Neutralize->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize End Pure Product Recrystallize->End

Caption: General workflow for Hantzsch thiazole synthesis.

Potential Biological Activities

While specific biological data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is limited, the broader class of 4-aryl-2-aminothiazoles has demonstrated a wide range of pharmacological activities.

Antimicrobial Activity

Thiazole derivatives are known for their antibacterial and antifungal properties. A study on N-substituted derivatives of 4-(4-chlorophenyl)thiazol-2-amine showed promising activity against various bacterial and fungal strains.[1] For instance, certain derivatives exhibited significant zones of inhibition against Aspergillus flavus and Aspergillus niger.[1]

Experimental Protocol: Agar Well Diffusion Method (General)

This is a standard method for screening the antimicrobial activity of new compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Sabouraud dextrose agar

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile petri dishes, cork borer

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

Several studies have reported the anticancer potential of 4-(4-chlorophenyl)thiazole derivatives. For example, 4-(4-chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine has been synthesized and identified as a potent anticancer agent.[3] The cytotoxic effects of thiazole derivatives are often evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • Test compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Recent studies have highlighted the potential of 4-(4-chlorophenyl)thiazol-2-amines as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LO).[4] Some derivatives have shown potent 5-LO inhibition with IC50 values in the nanomolar range.[4]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay (General)

This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compound solution

  • Buffer solution

  • Spectrophotometer

Procedure:

  • Pre-incubate the 5-LO enzyme with the test compound at various concentrations in a buffer solution.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in inflammatory pathways (like 5-LO) or interference with signaling cascades crucial for cancer cell proliferation and survival.[4] Further research is required to elucidate the precise mechanism of action.

Potential_MoA C10H9ClN2S 4-(4-chlorophenyl)-5-methyl- 1,3-thiazol-2-amine Enzyme_Inhibition Enzyme Inhibition C10H9ClN2S->Enzyme_Inhibition Direct Interaction Signaling_Modulation Signaling Pathway Modulation C10H9ClN2S->Signaling_Modulation Indirect Effect Biological_Effect Biological Effect (e.g., Anti-inflammatory, Anticancer) Enzyme_Inhibition->Biological_Effect Signaling_Modulation->Biological_Effect

Caption: Potential mechanisms of action for C10H9ClN2S.

Conclusion

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential for further investigation in drug discovery and development. Its synthesis is accessible through the well-established Hantzsch reaction. Based on the biological activities of structurally similar compounds, it is a promising candidate for screening as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide provides a foundational understanding of this compound, offering detailed, albeit generalized, experimental protocols to facilitate future research. Further studies are warranted to determine its specific biological activities, quantitative efficacy, and underlying mechanisms of action.

References

Preliminary Biological Screening of Thienopyrimidine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a heterocyclic ring system isosteric to purines, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary biological screening of thienopyrimidine libraries, complete with experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

I. Anticancer Activity Screening

Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents, primarily as kinase inhibitors.[1][2] These compounds have shown efficacy against various cancer cell lines, including breast, colon, and liver cancer.[3][4][5]

Data Presentation: In Vitro Anticancer Activity of Thienopyrimidine Derivatives

The following tables summarize the cytotoxic activity of various thienopyrimidine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell viability).

Table 1: Cytotoxic Activity against Breast Cancer Cell Lines (MCF-7)

CompoundModificationIC50 (µM)Reference CompoundIC50 (µM)
9 Thienopyrimidine with sulfanilamide at 3-position and thione at 2-position27.83Doxorubicin30.40
12 Thienopyrimidine with sulfa-merazine at 3-position and thione at 2-position29.22Doxorubicin30.40
13 Thienopyrimidine with sulfa-dimethoxazine at 3-position and thione at 2-position22.52Doxorubicin30.40
14 Thienopyrimidine with sulfa-doxine at 3-position and thione at 2-position22.12Doxorubicin30.40
5f 6,7,8,9-tetrahydro-5H-cyclohepta[5][6]thieno[2,3-d]pyrimidine derivativeMore potent than DoxorubicinDoxorubicin4.64-folds less potent
8 Acetamido derivative---
9a -7.2 ± 1.9Doxorubicin8.43 ± 0.5
9b 5-tert-butylisoxazolylamino thienopyrimidine16.26 ± 2.3Doxorubicin8.43 ± 0.5
11 Phenylthioureidothiophene-3-carboxylate7.537 ± 0.07Doxorubicin8.43 ± 0.5

Data compiled from multiple sources.[4][7][8][9]

Table 2: Cytotoxic Activity against Colon and Liver Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
17c-i, 20b HCT-116 (Colon)Excellent ActivitySorafenib-
17c-i, 20b HepG2 (Liver)Excellent ActivitySorafenib-
26b HCT-116 (Colon)2.80 ± 0.16Sorafenib-
26b HepG2 (Liver)4.10 ± 0.45Sorafenib-
9a HT-29 (Colon)1.21 ± 0.34Doxorubicin1.4 ± 1.16
9b HT-29 (Colon)0.85 ± 0.16Doxorubicin1.4 ± 1.16
9a HepG-2 (Liver)6.62 ± 0.7Doxorubicin13.915 ± 2.2
9b HepG-2 (Liver)9.11 ± 0.3Doxorubicin13.915 ± 2.2

Data compiled from multiple sources.[3][9][10][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[12]

Materials:

  • Thienopyrimidine compounds

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.[7][12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualization: Kinase Inhibition Signaling Pathway

Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor angiogenesis and cell proliferation, such as VEGFR-2 and EGFR.[2][3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK Thieno Thienopyrimidine Derivative Thieno->VEGFR2 Inhibition Thieno->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MAPK->Proliferation VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

Caption: Thienopyrimidine inhibition of VEGFR-2 and EGFR signaling pathways.

II. Antimicrobial Activity Screening

Thienopyrimidine derivatives have also shown promise as antimicrobial agents against various bacterial and fungal strains.[6][14][15]

Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives

The following table summarizes the antimicrobial activity of selected thienopyrimidine compounds, presented as the minimum inhibitory concentration (MIC) in µg/mL.

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Derivative 1 12.5255010025
Derivative 2 2550100>10050
Derivative 3 6.2512.5255012.5

Note: The data presented here is illustrative and based on typical findings in the literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

  • Thienopyrimidine compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[18]

  • Serial Dilution: Perform serial two-fold dilutions of the thienopyrimidine compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening a library of thienopyrimidine compounds for antimicrobial activity.

G Start Thienopyrimidine Library PrimaryScreen Primary Screening (e.g., Agar Disk Diffusion) Start->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive Active Active Compounds (Hits) PrimaryScreen->Active SecondaryScreen Secondary Screening (MIC Determination) Active->SecondaryScreen Toxicity Cytotoxicity Testing Active->Toxicity MIC MIC Values SecondaryScreen->MIC Lead Lead Compound Selection MIC->Lead Toxicity->Lead G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Thieno Thienopyrimidine Derivative Thieno->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene Translocation IkB_NFkB->NFkB LPS LPS LPS->TLR4

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine and its derivatives in anticancer research. This document details their mechanisms of action, provides quantitative data on their efficacy, and outlines detailed protocols for their evaluation.

Introduction

4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine serves as a crucial scaffold in the development of novel anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines by targeting fundamental cellular processes, including DNA replication and cell division. The primary mechanisms of action identified for this class of compounds are dual inhibition of topoisomerase I and II, disruption of microtubule dynamics, and inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.

Data Presentation

The anticancer activity of various 4-substituted-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives has been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for representative compounds.

Compound IDCancer Cell LineAssay TypeIC50 (µM)GI50 (nM)Reference
7t MCF-7 (Breast)Cytotoxicity7.45 ± 0.26-[3]
7b MCF-7 (Breast)Cytotoxicity8.80 ± 0.08-[3]
Compound 4 MDA-MB-435 (Melanoma)Antiproliferative0.009-[4]
Compound 5 MDA-MB-435 (Melanoma)Antiproliferative< 0.04-[4]
Compound 7 MDA-MB-435 (Melanoma)Antiproliferative< 0.04-[4]
Compound 4 NCI-60 Panel (Various)Antiproliferative-~10[4]
Compound 11n MCF-7 (Breast)Cytotoxicity2.81 (µg/mL)-[5]
Compound 11n PC-3 (Prostate)Cytotoxicity> 29.6 (µg/mL)-[5]
Compound 11n HEPG-2 (Liver)Cytotoxicity4.23 (µg/mL)-[5]
Compound 11n SW-480 (Colon)Cytotoxicity6.55 (µg/mL)-[5]
Compound 11n HUVEC (Endothelial)Cytotoxicity3.11 (µg/mL)-[5]
Thieno[2,3-d]pyrimidine 21e VEGFR-2 KinaseKinase Inhibition0.021-[6]
Thieno[2,3-d]pyrimidine 21b VEGFR-2 KinaseKinase Inhibition0.0334-[6]

Signaling Pathways and Mechanisms of Action

Derivatives of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exert their anticancer effects through multiple signaling pathways.

Dual Topoisomerase I and II Inhibition

Certain derivatives act as dual inhibitors of topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, triggering a DNA damage response that can culminate in cell cycle arrest and apoptosis.[1][7]

G cluster_0 Cellular Proliferation cluster_1 DNA Damage Response Compound Compound Topo I Topo I Compound->Topo I Inhibition Topo II Topo II Compound->Topo II Inhibition DNA Strand Breaks DNA Strand Breaks Topo I->DNA Strand Breaks Topo II->DNA Strand Breaks Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Strand Breaks->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G cluster_0 Cell Division (Mitosis) cluster_1 Cellular Response Compound Compound Tubulin Tubulin Compound->Tubulin Binding Microtubule Assembly Microtubule Assembly Compound->Microtubule Assembly Inhibition Tubulin->Microtubule Assembly Polymerization Mitotic Arrest Mitotic Arrest Microtubule Assembly->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis G cluster_0 Angiogenesis Signaling cluster_1 Cellular & Tissue Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Activation Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Compound Compound Compound->VEGFR-2 Inhibition Compound->Downstream Signaling Blockade Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Downstream Signaling->Endothelial Cell Proliferation & Migration G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Assays Mechanism of Action Assays Cytotoxicity Assay (MTT)->Mechanism of Action Assays Xenograft Model Xenograft Model Mechanism of Action Assays->Xenograft Model Efficacy & Toxicity Studies Efficacy & Toxicity Studies Xenograft Model->Efficacy & Toxicity Studies

References

Application Notes and Protocols for SNAr Reactions on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. This versatile reaction is crucial for the synthesis of a wide array of biologically active molecules, making this protocol essential for drug discovery and medicinal chemistry applications.

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a key structural motif in many compounds investigated for various therapeutic areas, including cancer and inflammatory diseases.[1][2] The SNAr reaction at the 4-position of the pyrimidine ring is a powerful method for introducing diverse functional groups, thereby enabling the exploration of the chemical space and the optimization of pharmacological properties. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

General Reaction Scheme

The SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically proceeds by treating the chloro derivative with a suitable nucleophile, often in the presence of a solvent and sometimes a base, to yield the corresponding 4-substituted product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with different amine nucleophiles.

NucleophileSolventBaseConditionsTimeYield (%)Reference
Aniline DerivativesIsopropanol or TolueneN/ARefluxNot Specified68-75%[3]
Anhydrous PiperazineMethanolN/ANot SpecifiedNot SpecifiedNot Specified[4]
Various AminesEthanolN/AReflux24 hrsNot Specified[5]
Various AminesDMFN/AMicrowaveNot SpecifiedHigh Yields[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the SNAr reaction protocol described below.

SNAr_Workflow start Start reactants Combine 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, nucleophile, and solvent in a reaction vessel. start->reactants base Add base (if required). reactants->base reaction Heat the mixture (e.g., reflux or microwave) and monitor reaction progress (TLC/LC-MS). base->reaction workup Perform aqueous work-up: Cool, dilute with organic solvent, wash with water/brine. reaction->workup purification Isolate and purify the product: Dry organic layer, concentrate, and purify (column chromatography or recrystallization). workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

General experimental workflow for SNAr reactions.

Experimental Protocols

This section provides a detailed, generalized protocol for the SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with amine nucleophiles. The specific conditions may require optimization based on the reactivity of the nucleophile.

Materials and Equipment:

  • 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (starting material)

  • Amine nucleophile (e.g., substituted anilines, piperazine)

  • Anhydrous solvent (e.g., isopropanol, toluene, DMF, ethanol)[3][5][6]

  • Base (optional, e.g., triethylamine, DIPEA)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Condenser (for reflux)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a dry round-bottom flask or microwave vial under an inert atmosphere, add 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (1.0 eq.).

  • Solvent and Nucleophile Addition: Add the chosen anhydrous solvent (e.g., isopropanol, DMF) to dissolve or suspend the starting material. Then, add the amine nucleophile (1.1-1.5 eq.).

  • Base Addition (if necessary): If the reaction requires a base to neutralize any generated acid or to deprotonate the nucleophile, add a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq.). For many amine nucleophiles, a base may not be necessary.

  • Reaction:

    • Conventional Heating: If using a reflux setup, stir the reaction mixture at the boiling point of the solvent.[3][5]

    • Microwave Irradiation: If using a microwave reactor, seal the vial and heat the mixture to the desired temperature (e.g., 120 °C) for a shorter duration.[6]

  • Monitoring: Monitor the progress of the reaction periodically by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it may be isolated by filtration.

    • Otherwise, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-substituted-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivative.[1][4]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[4]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride (POCl₃), which is used to synthesize the starting material, is highly corrosive and reacts violently with water. Handle with extreme caution.[3][4]

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes: Tetrahydrobenzothieno[2,3-d]pyrimidines as RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial for host defense against certain pathogens but are also major effectors in the pathology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4] By producing pro-inflammatory cytokines like Interleukin-17A (IL-17A) and IL-17F, dysregulated Th17 cells drive tissue inflammation.[3] Consequently, inhibiting RORγt activity to suppress the Th17 pathway has emerged as a promising therapeutic strategy.[5]

The 5,6,7,8-tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine scaffold has been identified as a promising chemical starting point for the development of potent and selective RORγt inhibitors.[4][7] These compounds have been shown to effectively modulate RORγt activity, inhibit Th17 cell differentiation, and reduce the production of pathogenic cytokines.[2][4] Some derivatives have also been found to bind to the hinge domain of RORγt, offering a potential mechanism for specific inhibition of Th17-related activities without affecting other RORγt functions like lymph-node genesis.[4][8][9]

This document provides an overview of the RORγt signaling pathway, a summary of the inhibitory activity of select compounds, and detailed protocols for key experiments to evaluate novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as RORγt inhibitors.

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6).[10] This signaling cascade activates the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[10] Activated STAT3, along with other factors like IRF4 and c-Rel, promotes the expression of the RORC gene, which encodes RORγt.[10][11] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their transcription and committing the cell to the Th17 lineage.[3]

RORgt_Pathway cluster_EC Extracellular cluster_MEM Cell Membrane cluster_IC Intracellular cluster_NUC Nucleus cluster_OUT Cytokine Secretion TGFB TGF-β Receptor TGFB->Receptor IL6 IL-6 IL6->Receptor STAT3 STAT3 Receptor->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression RORgt_n RORγt RORgt->RORgt_n Translocation Inhibitor Tetrahydrobenzothieno [2,3-d]pyrimidine Inhibitor->RORgt_n Inhibition DNA IL17A/F Promoters RORgt_n->DNA Binds Promoter IL17 IL-17A / IL-17F DNA->IL17 Transcription

Caption: RORγt signaling pathway in Th17 cell differentiation and point of inhibition.

Data Presentation: Inhibitory Activity

Compounds based on the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have demonstrated potent RORγt inhibitory activity across various assays. The data below summarizes the performance of representative compounds from this class.

Compound ClassAssay TypeTargetIC50 ValueReference
2,3-derivatives of 4,5,6,7-tetrahydro-benzothiopheneTR-FRET Binding AssayRORγt0.5 - 5 nM[12]
Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (cpd 1)IL-17A Secretion (HUT78 cells)RORγt60 nM[13]
Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (cpd 1)Rat Th17 PolarizationRORγt330 nM[13]
Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (Lead Compound 28)Th17 Cell DifferentiationRORγtPotent Inhibition (IC50 not specified)[4]

Experimental Protocols

Herein are detailed protocols for the evaluation of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as RORγt inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantitatively measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγt ligand-binding domain (LBD), thus disrupting FRET.

TR_FRET_Workflow A Prepare Assay Buffer and Reagents (RORγt-LBD, Tracer, Antibody, Test Compound) B Add RORγt-LBD and Test Compound to Assay Plate A->B C Incubate to Allow Compound Binding B->C D Add Fluorescent Tracer and TR-FRET Antibody C->D E Incubate to Reach Binding Equilibrium D->E F Read Plate on a TR-FRET-compatible Reader E->F G Calculate Percent Inhibition and Determine IC50 F->G

Caption: Workflow for a RORγt TR-FRET competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP.

    • Prepare serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound in 100% DMSO, followed by a final dilution into the assay buffer.

    • Prepare solutions of recombinant human RORγt-LBD, a fluorescent tracer (ligand), and a terbium-cryptate labeled antibody against the RORγt-LBD tag (e.g., His-tag).

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the diluted test compound.

    • Add 5 µL of the RORγt-LBD solution.

    • Incubate for 20-30 minutes at room temperature to allow the compound to bind to the receptor.

    • Add 10 µL of a pre-mixed solution containing the fluorescent tracer and the labeled antibody.

    • Seal the plate and incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission signals (665 nm / 620 nm).

    • Determine the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Th17 Cell Differentiation Assay

This cell-based assay assesses the ability of a test compound to inhibit the differentiation of naive T cells into IL-17-producing Th17 cells.

Th17_Differentiation_Workflow A Isolate Naive CD4+ T cells from Human PBMCs B Activate T cells with anti-CD3/CD28 beads A->B C Culture cells with Th17-polarizing cytokines (TGF-β, IL-6, IL-23) +/- Test Compound B->C D Incubate for 3-5 days C->D E Restimulate cells and add protein transport inhibitor D->E F Analyze IL-17A production by ELISA or Intracellular Flow Cytometry E->F G Determine IC50 for Inhibition of IL-17A F->G

Caption: Workflow for inhibiting Th17 differentiation with test compounds.

Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naive CD4+ T cells (CD4+/CD45RA+) using a negative selection magnetic bead kit.

  • Cell Culture and Differentiation:

    • Plate the naive T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies for T cell activation.

    • Prepare culture medium containing Th17-polarizing cytokines: TGF-β, IL-6, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.

    • Add serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound to the appropriate wells. Include a DMSO vehicle control.

    • Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

  • Analysis of IL-17A Production:

    • ELISA: On the final day, collect the cell culture supernatants. Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.

    • Intracellular Flow Cytometry: For the final 4-6 hours of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, harvest the cells, fix, permeabilize, and stain with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A+ cells using a flow cytometer.

  • Data Analysis:

    • Calculate the percent inhibition of IL-17A production for each compound concentration compared to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Protocol 3: RORγt Reporter Gene Assay

This assay utilizes a host cell line (e.g., Jurkat T cells) engineered to express a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter.[2] Inhibition of RORγt activity results in a decreased reporter signal.

Reporter_Assay_Workflow A Transfect Jurkat cells with RORγt expression vector and ROR-responsive luciferase reporter B Plate transfected cells in 96-well plates A->B C Add serial dilutions of Test Compound B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence on a plate reader E->F G Calculate IC50 for RORγt inhibition F->G

Caption: Workflow for a cell-based RORγt reporter gene assay.

Methodology:

  • Cell Line Preparation:

    • Use a suitable T cell line, such as Jurkat cells.

    • Co-transfect the cells with a plasmid for constitutive expression of human RORγt and a reporter plasmid containing multiple copies of a RORE driving the expression of firefly luciferase. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Assay Procedure:

    • Plate the transfected Jurkat cells in a 96-well white, clear-bottom plate.

    • Add serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound. Include a DMSO vehicle control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Measure reporter activity using a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure luminescence. Subsequently, add the quenching reagent and Renilla luciferase substrate and measure the second signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Calculate the percent inhibition of RORγt activity relative to the DMSO control.

    • Determine the IC50 value by plotting the normalized percent inhibition against the compound concentration. An MTT assay should be performed in parallel to rule out cytotoxicity.[2]

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thienopyrimidine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Their therapeutic potential as anti-inflammatory agents stems from their ability to modulate key inflammatory pathways and mediators. This document provides a detailed experimental setup for evaluating the anti-inflammatory activity of novel thienopyrimidine compounds, encompassing both in vivo and in vitro models. The protocols outlined below are designed to assess the efficacy of these compounds and elucidate their potential mechanisms of action.

I. In Vivo Evaluation of Anti-inflammatory Activity

A widely used and well-established preclinical model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[4][5]

Carrageenan-Induced Paw Edema in Rats

This model is effective for screening compounds that can inhibit the production of inflammatory mediators like prostaglandins.[6]

Experimental Protocol:

  • Animal Selection: Male Wistar rats (150-200g) are used for the study.

  • Grouping: Animals are divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose).

    • Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, intraperitoneally).[7]

    • Test Groups: Receive different doses of the thienopyrimidine compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6][7]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the right hind paw of each rat.[4][7]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle (Control)-0.85 ± 0.05-
2Indomethacin (Standard)50.32 ± 0.0362.35
3Thienopyrimidine Derivative A100.65 ± 0.0423.53
4Thienopyrimidine Derivative A200.48 ± 0.0343.53
5Thienopyrimidine Derivative B100.58 ± 0.0531.76
6Thienopyrimidine Derivative B200.41 ± 0.0451.76

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for screening compounds and understanding their cellular and molecular mechanisms of action.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay screens for compounds that can inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[8][9]

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[8]

  • Compound Treatment: The cells are pre-treated with various concentrations of the thienopyrimidine compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for another 24 hours.[8][10]

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8]

    • Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

    • The absorbance is measured at 540 nm using a microplate reader.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[8]

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (no LPS)-2.5 ± 0.3-100
LPS only-45.8 ± 2.1098 ± 2.5
Thienopyrimidine A1032.1 ± 1.530.097 ± 3.1
Thienopyrimidine A2521.5 ± 1.253.195 ± 2.8
Thienopyrimidine A5012.3 ± 0.973.193 ± 3.5
L-NAME (inhibitor)1008.7 ± 0.681.096 ± 2.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Thienopyrimidine compounds can also be evaluated for their ability to inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay (steps 1-4).

  • Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Cytometric Bead Array (CBA) assays, following the manufacturer's instructions.[11][12]

Data Presentation:

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)-50 ± 835 ± 6
LPS only-1250 ± 98980 ± 75
Thienopyrimidine A10980 ± 72750 ± 61
Thienopyrimidine A25620 ± 55480 ± 42
Thienopyrimidine A50310 ± 28240 ± 21
Dexamethasone (Std)10250 ± 22190 ± 18

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of thienopyrimidine compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation RAW_cells RAW 264.7 Macrophages Compound_treatment Thienopyrimidine Treatment RAW_cells->Compound_treatment LPS_stimulation LPS Stimulation NO_assay Nitric Oxide (NO) Assay LPS_stimulation->NO_assay Cytokine_assay Cytokine (TNF-α, IL-6) Assay LPS_stimulation->Cytokine_assay Compound_treatment->LPS_stimulation Viability_assay Cell Viability Assay Compound_treatment->Viability_assay Lead_identification Lead Compound Identification NO_assay->Lead_identification Cytokine_assay->Lead_identification Rats Wistar Rats Compound_admin Thienopyrimidine Administration Rats->Compound_admin Carrageenan_injection Carrageenan Injection Paw_edema Paw Edema Measurement Carrageenan_injection->Paw_edema Compound_admin->Carrageenan_injection Paw_edema->Lead_identification Mechanism_studies Mechanism of Action Studies Lead_identification->Mechanism_studies

Caption: Experimental workflow for anti-inflammatory evaluation.

Key Inflammatory Signaling Pathways

Understanding the modulation of key signaling pathways is crucial for elucidating the mechanism of action of thienopyrimidines. The NF-κB and MAPK pathways are central to the inflammatory response.[13][14][15]

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of pro-inflammatory gene expression.[16][17][18]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Thieno Thienopyrimidines Thieno->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation, controlling the production of inflammatory mediators.[19][20][21]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Translocation & Activation Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Thieno_MAPK Thienopyrimidines Thieno_MAPK->MAPK Inhibits

Caption: MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Cell-based Assays of 4-Substituted Tetrahydrobenzothieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Substituted tetrahydrobenzothieno[2,3-d]pyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer and anti-inflammatory effects. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy and mechanism of action of these compounds. The assays described herein are designed to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.

Data Presentation

The following tables summarize the cytotoxic activity of exemplary 4-substituted tetrahydrobenzothieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 4-Substituted Tetrahydrobenzothieno[2,3-d]pyrimidines against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
7b MCF-7 (Breast)8.80 ± 0.08[1]
7t MCF-7 (Breast)7.45 ± 0.26[1]
F3 A549 (Lung)> 10[2][3]
F4 A549 (Lung)> 10[2][3]
F5 A549 (Lung)> 10[2][3]
F6 A549 (Lung)> 10[2][3]
F16 A549 (Lung)> 10[2][3]
F3 HeLa (Cervical)> 10[2][3]
F4 HeLa (Cervical)> 10[2][3]
F5 HeLa (Cervical)> 10[2][3]
F6 HeLa (Cervical)> 10[2][3]
F16 HeLa (Cervical)> 10[2][3]

Table 2: Topoisomerase Inhibition

CompoundTargetActivityReference
7b Topoisomerase I & IIDual Inhibitor[1]
7t Topoisomerase I & IIDual Inhibitor (more potent than 7b)[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_drug Drug Action cluster_dna DNA Damage Response cluster_apoptosis Apoptosis Drug 4-Substituted Tetrahydrobenzothieno- [2,3-d]pyrimidines Topo_I_II Topoisomerase I & II DNA_Breaks DNA Strand Breaks Topo_I_II->DNA_Breaks Stabilization of Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Breaks->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TLR4 TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Drug 4-Substituted Tetrahydrobenzothieno- [2,3-d]pyrimidines p_MAPK Phosphorylated MAPK Drug->p_MAPK Inhibition IkB IκBα Drug->IkB Inhibition of Degradation MAPK->p_MAPK Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) p_MAPK->Inflammatory_Genes IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes experimental_workflow cluster_assays Cell-Based Assays Cell_Culture Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Xenograft Models for Testing Tetrahydrobenzothieno[2,3-d]pyrimidine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. Several derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. A critical next step in the preclinical evaluation of these compounds is the assessment of their anti-tumor efficacy and tolerability in in vivo models. Xenograft models, in which human cancer cells are implanted into immunocompromised mice, represent a foundational method for these studies.

This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to test the efficacy of tetrahydrobenzothieno[2,3-d]pyrimidine compounds. The primary mechanism of action for the lead compounds discussed is the inhibition of tubulin polymerization, making them potent microtubule-targeting agents.

Data Presentation: Efficacy of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Xenograft Models

Quantitative data from in vivo xenograft studies are summarized below. This table will be expanded as more data from preclinical studies of different derivatives become available.

Compound IDCancer Cell LineXenograft ModelDosing RegimenKey Efficacy ReadoutOutcomeReference
Compound 4 MDA-MB-435 (Melanoma)Murine Subcutaneous75 mg/kg, intraperitoneally, 3 times a weekTumor VolumeStatistically significant antitumor effects compared to control at day 14 (p = 0.0384)[1]

Mechanism of Action: Microtubule Depolymerization

Certain 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives function as microtubule targeting agents.[1] They exert their anti-cancer effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds induce a cell cycle blockade at the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Some thieno[2,3-d]pyrimidine derivatives, which are structurally related but not identical to the tetrahydrobenzo series, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5][6] However, for the specific class of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines highlighted in this protocol, the primary validated mechanism is the inhibition of tubulin polymerization.[1]

Below is a diagram illustrating the mechanism of action.

Microtubule_Inhibition_Pathway cluster_cell Cancer Cell Compound Tetrahydrobenzothieno- [2,3-d]pyrimidine (e.g., Compound 4) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Compound->invisible_node Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M leads to invisible_node->Microtubules Inhibits Polymerization Xenograft_Workflow CellCulture 1. Cell Culture (e.g., MDA-MB-435) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Tumor & Health Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for the Development of Antimalarial Agents from Tetrahydrobenzothieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimalarial agents derived from the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key processes.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the design of new antimalarial drugs.[1] Derivatives of this scaffold have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2][3] This document outlines the synthesis, in vitro and in vivo evaluation of these compounds.

Data Presentation

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of representative tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Antiplasmodial Activity of Tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide Hybrids

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. W2 (CQ-resistant)
A4 Not Reported68.0
A5 Not Reported60.8
A8 Not Reported55.7

Data sourced from[2][3]

Table 2: In Vitro Antiplasmodial and Cytotoxicity Data for Tetrahydrobenzo[3]thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (µM) vs. W2 (CQ-resistant)CC50 (µM) vs. A549 (human lung cancer)CC50 (µM) vs. HeLa (human cervical cancer)Selectivity Index (SI)
F4 0.75>10>10>13.3
F16 0.74>10>10>13.5

Data sourced from[1][4]

Experimental Protocols

Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

A common synthetic route to generate derivatives of this scaffold involves a multi-step process, often culminating in a Petasis or SNAr reaction to introduce diversity.[1][5]

Protocol: Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine Intermediate

This protocol is based on synthetic schemes described in the literature.[1]

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • To a solution of cyclohexanone, malononitrile, and elemental sulfur in ethanol, add a catalytic amount of a base (e.g., piperidine or morpholine).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the product.

Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one

  • Reflux the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in an excess of formic acid for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 3: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine

  • Reflux the 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl3) for a few hours.

  • After the reaction is complete, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 4: Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine

  • Dissolve the 4-chloro-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine in a suitable solvent such as methanol or ethanol.

  • Add an excess of anhydrous piperazine to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired piperazine-substituted intermediate.

Protocol: Final Compound Synthesis via Petasis Reaction

This protocol outlines the final diversification step.[1]

  • To a solution of the 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine intermediate in a suitable solvent (e.g., DMF), add a substituted aromatic boronic acid and a substituted aldehyde.

  • Heat the reaction mixture at 90 °C for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the final product by flash column chromatography.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[2]

  • Parasite Culture: Maintain P. falciparum cultures (e.g., 3D7 and W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2). Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells containing the test compounds.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compounds against mammalian cell lines (e.g., HeLa, A549).[4]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This test evaluates the in vivo antimalarial activity of the compounds in a murine model.[6]

  • Infection: Infect Swiss albino mice intraperitoneally with Plasmodium berghei.

  • Treatment: Administer the test compounds orally or intraperitoneally to the mice for four consecutive days, starting a few hours after infection. A control group should receive the vehicle, and a positive control group should receive a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On the fifth day, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group.

Visualizations

Logical Relationships and Workflows

G cluster_synthesis Synthesis Workflow Start Start Cyclohexanone Cyclohexanone Start->Cyclohexanone Gewald_Reaction Gewald Reaction Cyclohexanone->Gewald_Reaction Thiophene_Intermediate 2-Amino-tetrahydrobenzo- [b]thiophene Intermediate Gewald_Reaction->Thiophene_Intermediate Cyclization Cyclization Thiophene_Intermediate->Cyclization Thienopyrimidinone Tetrahydrobenzothieno- [2,3-d]pyrimidin-4(3H)-one Cyclization->Thienopyrimidinone Chlorination Chlorination (POCl3) Thienopyrimidinone->Chlorination Chloro_Intermediate 4-Chloro Intermediate Chlorination->Chloro_Intermediate Piperazine_Addition Piperazine Addition Chloro_Intermediate->Piperazine_Addition Piperazine_Intermediate 4-Piperazinyl Intermediate Piperazine_Addition->Piperazine_Intermediate Petasis_Reaction Petasis Reaction Piperazine_Intermediate->Petasis_Reaction Final_Compounds Final Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivatives Petasis_Reaction->Final_Compounds

Caption: Synthetic workflow for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

G cluster_evaluation Biological Evaluation Workflow Synthesized_Compounds Synthesized Compounds In_Vitro_Antiplasmodial In Vitro Antiplasmodial Assay (P. falciparum) Synthesized_Compounds->In_Vitro_Antiplasmodial In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., HeLa, A549) Synthesized_Compounds->In_Vitro_Cytotoxicity IC50_Determination IC50 Determination In_Vitro_Antiplasmodial->IC50_Determination Selectivity_Index Selectivity Index (SI) Calculation IC50_Determination->Selectivity_Index CC50_Determination CC50 Determination In_Vitro_Cytotoxicity->CC50_Determination CC50_Determination->Selectivity_Index In_Vivo_Efficacy In Vivo Efficacy (Murine Model) Selectivity_Index->In_Vivo_Efficacy Lead_Identification Lead Compound Identification In_Vivo_Efficacy->Lead_Identification

Caption: Workflow for the biological evaluation of antimalarial compounds.

Proposed Mechanism of Action

While the exact mechanism of action for this class of compounds is still under investigation, some studies suggest that they may act as inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a key enzyme in the folate biosynthetic pathway, which is essential for parasite survival.[1]

G Folate_Pathway Folate Biosynthesis Pathway DHFR Dihydrofolate Reductase (PfDHFR) Folate_Pathway->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Parasite_Replication Parasite Replication DNA_Synthesis->Parasite_Replication Compound Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivative Inhibition Compound->Inhibition Inhibition->DHFR Inhibition

Caption: Proposed mechanism of action via PfDHFR inhibition.

References

Application Notes and Protocols: Molecular Docking Studies of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases and enzymes implicated in cancer and other diseases. Molecular docking studies are a crucial component of the drug discovery process for these derivatives, providing insights into their binding modes, structure-activity relationships (SAR), and potential for therapeutic development. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, enabling the rational design of more potent and selective inhibitors.[1]

This document provides detailed application notes and protocols for conducting molecular docking studies on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, with a focus on their evaluation as potential anticancer agents targeting key proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerases.

Applications

Derivatives of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been explored for a variety of therapeutic applications, primarily in oncology. Molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of compounds with improved efficacy.

  • Anticancer Agents: These compounds have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549, HCT-116), and colon cancer.[1][3] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

  • Kinase Inhibition: A primary application of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.

    • EGFR Inhibitors: Many derivatives have been designed and evaluated as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in tumors.[4][5] EGFR inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6][7][]

    • VEGFR-2 Inhibitors: By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11] Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[9][10][11][12][13]

  • Topoisomerase Inhibition: Some derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair.[3] Inhibition of these enzymes leads to DNA damage and cell death in cancer cells.

  • Other Potential Applications: The thienopyrimidine scaffold has also been investigated for anti-inflammatory, antimicrobial, and anti-plasmodial activities.[14][15][16]

Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize the biological activity of various 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidine and related thienopyrimidine derivatives from published studies.

Table 1: Anticancer Activity of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
7bMCF-78.80 ± 0.08[3]
7tMCF-77.45 ± 0.26[3]
4MDA-MB-4350.009[17]
5MDA-MB-435< 0.040[17]
7MDA-MB-435< 0.040[17]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
5bEGFRWT37.19[4]
5bEGFRT790M204.10[4]
18VEGFR-284[9]
21bVEGFR-233.4[10][11]
21cVEGFR-247.0[10][11]
21eVEGFR-221[10][11]

Experimental Protocols

This section outlines the detailed methodologies for performing molecular docking studies on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

Protocol 1: Molecular Docking of Thienopyrimidine Derivatives against EGFR

This protocol describes the steps for docking thienopyrimidine derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).

1. Software and Hardware Requirements:

  • Molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock)
  • High-performance computing cluster (recommended for large-scale docking)

2. Preparation of the Receptor (EGFR):

  • Obtain Crystal Structure: Download the X-ray crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Select a structure with a co-crystallized ligand to define the binding site.
  • Protein Preparation:
  • Remove water molecules and any non-essential ligands from the PDB file.
  • Add hydrogen atoms and assign correct bond orders.
  • Perform energy minimization to relieve any steric clashes.

3. Preparation of the Ligands (Thienopyrimidine Derivatives):

  • 2D Structure Drawing: Draw the 2D structures of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives using a chemical drawing tool.
  • 3D Structure Generation: Convert the 2D structures to 3D structures.
  • Ligand Preparation:
  • Generate possible ionization states at physiological pH.
  • Perform energy minimization of the ligand structures.

4. Grid Generation:

  • Define the binding site for docking by creating a grid box centered on the co-crystallized ligand in the EGFR active site. The grid size should be sufficient to encompass the entire binding pocket.

5. Molecular Docking:

  • Use a docking program (e.g., Glide, DOCK, AutoDock Vina) to dock the prepared ligands into the defined grid.
  • Select the appropriate docking precision and scoring function.
  • Generate multiple binding poses for each ligand.

6. Analysis of Docking Results:

  • Scoring: Rank the ligands based on their docking scores (e.g., GlideScore, binding energy). Lower scores typically indicate better binding affinity.
  • Pose Analysis: Visually inspect the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
  • SAR Analysis: Correlate the docking results with the experimental biological activities to understand the structure-activity relationship.

Protocol 2: Molecular Docking of Thienopyrimidine Derivatives against VEGFR-2

This protocol details the procedure for docking thienopyrimidine derivatives into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

1. Software and Hardware:

  • As specified in Protocol 1.

2. Receptor Preparation (VEGFR-2):

  • Obtain Crystal Structure: Download the X-ray crystal structure of the VEGFR-2 kinase domain from the PDB.
  • Protein Preparation: Follow the same steps as described for EGFR in Protocol 1.

3. Ligand Preparation (Thienopyrimidine Derivatives):

  • Follow the same steps as described in Protocol 1.

4. Grid Generation:

  • Define the binding site by creating a grid box centered on the co-crystallized ligand in the VEGFR-2 active site.

5. Molecular Docking:

  • Perform the docking calculations using the prepared ligands and receptor grid, as described in Protocol 1.

6. Analysis of Docking Results:

  • Analyze the docking scores and binding poses to evaluate the binding affinity and interaction patterns of the thienopyrimidine derivatives with VEGFR-2. Compare these findings with known VEGFR-2 inhibitors.

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular docking of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Structure) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D) Docking Molecular Docking (Ligand into Receptor) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Pose_Analysis Binding Pose Analysis Scoring->Pose_Analysis SAR Structure-Activity Relationship Pose_Analysis->SAR

Caption: General workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Thieno_Pyrimidine Thienopyrimidine Derivative Thieno_Pyrimidine->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC Thieno_Pyrimidine Thienopyrimidine Derivative Thieno_Pyrimidine->VEGFR2 Inhibition PKC PKC PLC->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine?

A1: The most commonly reported and effective methods for the purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine are column chromatography and recrystallization. Column chromatography, particularly using a silica gel stationary phase with solvent systems like ethyl acetate/petroleum ether or ethyl acetate/n-hexane, has been shown to yield the pure compound in good yields.[1][2] Recrystallization can also be employed, especially for further purification of the final product.[1]

Q2: What are the likely impurities in my crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine sample?

A2: Potential impurities in your crude product largely depend on the synthetic route. A common synthesis involves the chlorination of 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). Therefore, common impurities may include:

  • Unreacted starting material: 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one.

  • Byproducts of the chlorination reaction: Phosphorous-containing residues.

  • Side-products: From any incomplete or alternative reaction pathways.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique to assess the purity of your crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. By spotting the crude mixture and a reference standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/petroleum ether), you can visualize the number of components and estimate the relative amount of your desired product.

Troubleshooting Guides

Column Chromatography

Q4: I am having difficulty separating the product from impurities using column chromatography. What can I do?

A4: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your compound and impurities are eluting too close together, try a less polar solvent system to increase retention on the silica gel and improve separation. You can use a gradient elution, starting with a non-polar solvent (like n-hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (like ethyl acetate).[2]

  • Adjust the Column Dimensions: A longer and narrower column can provide better separation for closely eluting compounds.

  • Check the Loading Technique: Ensure you are loading the crude product onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to broad peaks and poor separation.

Q5: My compound is not eluting from the column. What should I do?

A5: If your product is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. In some cases, adding a small amount of a more polar solvent like methanol may be necessary for highly retained compounds.

Recrystallization

Q6: I am unable to find a suitable single solvent for recrystallization. What are my options?

A6: If a single solvent does not provide the desired solubility profile (poorly soluble when cold, but soluble when hot), a mixed-solvent system is a good alternative. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly to promote crystal formation.

Q7: My product is crashing out of solution as an oil or amorphous solid instead of forming crystals. How can I fix this?

A7: Oiling out or rapid precipitation often occurs when the solution is supersaturated or cooled too quickly. To encourage the growth of well-defined crystals:

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure product, add a seed crystal to the cooled solution to induce crystallization.

Data Presentation

Table 1: Reported Column Chromatography Conditions for the Purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Stationary PhaseMobile Phase SystemElution MethodYieldReference
Silica GelEthyl acetate / Petroleum ether (5:95)Isocratic70-80%[1]
Silica Geln-hexane / Ethyl acetateGradient (100:0 to 85:15)Not specified[2]
Silica GelPetroleum ether / Ethyl acetateNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on reported methods.[1][2]

1. Preparation of the Column: a. Select a glass column of appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or petroleum ether). c. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. d. Allow the excess solvent to drain until it is level with the top of the silica gel.

2. Loading the Sample: a. Dissolve the crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in a minimal amount of the chromatography solvent or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully add the sample to the top of the column.

3. Elution: a. Begin eluting the column with the chosen solvent system (e.g., 5% ethyl acetate in petroleum ether). b. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity. c. Collect fractions in test tubes or other suitable containers.

4. Analysis of Fractions: a. Monitor the elution of the compound by spotting the collected fractions on TLC plates. b. Visualize the spots under UV light. c. Combine the fractions that contain the pure product.

5. Isolation of the Product: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified product under a high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_decision Purification Strategy cluster_purification Purification Techniques cluster_analysis Final Analysis & Product crude_product Crude 4-Chloro-5,6,7,8- tetrahydrobenzothieno[2,3-d]pyrimidine assess_purity Assess Purity (TLC) crude_product->assess_purity is_major_product Is the desired product the major component? assess_purity->is_major_product recrystallization Recrystallization is_major_product->recrystallization Yes column_chromatography Column Chromatography is_major_product->column_chromatography No / Complex Mixture analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product

Caption: Purification workflow for crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

References

Technical Support Center: Overcoming Poor Solubility of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many tetrahydrobenzothieno[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. Factors contributing to poor solubility include a high molecular weight, significant lipophilicity (a tendency to dissolve in fats, oils, and lipids), and a rigid, planar structure that promotes strong crystal lattice energy. This strong crystal packing makes it difficult for water molecules to effectively solvate and dissolve the compound.

Q2: What are the initial steps I should take when encountering a solubility issue with my compound?

A2: Start with small-scale solubility testing in a variety of common solvents. This will help you identify a suitable solvent for preparing stock solutions for your experiments. Solvents to consider include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to determine the maximum concentration at which your compound remains dissolved without precipitation.

Q3: Can pH adjustment improve the solubility of my tetrahydrobenzothieno[2,3-d]pyrimidine derivative?

A3: Yes, for derivatives with ionizable functional groups, pH can significantly influence solubility. For compounds that are weak bases, increasing the acidity of the solution (lowering the pH) can lead to the formation of more soluble protonated species. Conversely, for derivatives with acidic functionalities, increasing the basicity (raising the pH) can enhance solubility.

Q4: Are there any structural modifications I can make to the core molecule to improve its solubility?

A4: Chemical modification is a powerful strategy. Introducing polar or ionizable groups, such as morpholine, can disrupt the crystal lattice and increase interactions with water molecules, thereby improving solubility. Another approach is to increase the fraction of sp3 hybridized carbon atoms, which reduces the planarity of the molecule and can lead to better aqueous solubility.[1]

Q5: What are the common formulation strategies to enhance the solubility of these compounds without chemical modification?

A5: Several formulation techniques can be employed, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or fusion.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

  • Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.

Troubleshooting Guides

Issue: Compound precipitates out of solution during in vitro assays.

Possible Cause & Solution:

  • Exceeding Solubility Limit: The final concentration of your compound in the assay medium may be above its solubility limit.

    • Troubleshooting:

      • Determine the kinetic solubility of your compound in the final assay buffer.

      • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.

      • Consider using a formulation approach like a nanosuspension or a solid dispersion to increase the apparent solubility in the aqueous medium.

  • pH Shift: The pH of your stock solution may be different from the pH of the assay medium, causing the compound to precipitate upon dilution.

    • Troubleshooting:

      • Prepare stock solutions in a buffer with a pH that maintains the compound's solubility.

      • If possible, adjust the pH of the final assay medium to a range where the compound is more soluble, ensuring the pH change does not affect the biological assay.

Issue: Inconsistent results in biological assays.

Possible Cause & Solution:

  • Incomplete Dissolution: Your compound may not be fully dissolved in the stock solution, leading to variability in the actual concentration used in experiments.

    • Troubleshooting:

      • Visually inspect your stock solution for any particulate matter.

      • Use sonication or gentle heating to aid dissolution.

      • Filter the stock solution through a 0.22 µm filter to remove any undissolved particles before making dilutions.

  • Compound Degradation: The compound may be unstable in the chosen solvent or under the experimental conditions.

    • Troubleshooting:

      • Assess the stability of your compound in the stock solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C).

      • Prepare fresh stock solutions for each experiment if stability is a concern.

Quantitative Data on Solubility

The following table presents aqueous solubility data for a series of 4-amino-thieno[2,3-d]pyrimidine derivatives, providing a reference for the expected solubility of this class of compounds.

CompoundLog S (ESOL)Solubility (mg/mL)Solubility (mol/L)
Compound 2 -3.152.30 x 10⁻¹7.13 x 10⁻⁴
Compound 3 -3.627.27 x 10⁻²2.34 x 10⁻⁴

Data sourced from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[2]

Experimental Protocols

General Protocol for Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous piperazine

  • Methanol

  • Substituted aromatic boronic acids

  • Substituted aldehydes

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This intermediate is prepared via the Gewald reaction by reacting cyclohexanone, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine in ethanol.

  • Formation of the Pyrimidinone Ring: The resulting aminothiophene derivative is then reacted with an excess of formamide at high temperature (e.g., 180°C) to yield the cyclic pyrimidinone.

  • Chlorination: The pyrimidinone is refluxed in phosphorus oxychloride (POCl₃) to produce the 4-chloro derivative.

  • Piperazine Substitution: The 4-chloro derivative is reacted with anhydrous piperazine in methanol to yield 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine.

  • Final Derivatization (Petasis Reaction): The target compounds are obtained through a Petasis reaction between the piperazine-substituted intermediate, various substituted aromatic boronic acids, and different substituted aldehydes in DMF at 90°C.

Protocol for Preparation of a Solid Dispersion by Solvent Evaporation

This protocol can be adapted to improve the dissolution rate of poorly soluble tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.[4][5]

Materials:

  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivative (Drug)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC E100)

  • Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen hydrophilic polymer in the volatile organic solvent.

  • Drug Dissolution: Add the tetrahydrobenzothieno[2,3-d]pyrimidine derivative to the polymer solution and stir until a clear solution is obtained. Sonication can be used to aid dissolution.

  • Solvent Evaporation: Evaporate the solvent under vacuum at room temperature or a slightly elevated temperature. A rotary evaporator is commonly used for this step.

  • Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.

  • Sizing: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Protocol for Preparation of a Nanosuspension by Nanoprecipitation

This bottom-up method is suitable for preparing nanosuspensions of poorly soluble compounds.[6][7][8][9]

Materials:

  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivative (Drug)

  • Organic solvent (e.g., Acetone, Methanol, Ethanol)

  • Aqueous phase (e.g., Purified water)

  • Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)

Procedure:

  • Organic Phase Preparation: Dissolve the tetrahydrobenzothieno[2,3-d]pyrimidine derivative in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous phase.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring using a high-speed homogenizer. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the drug as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

Visualizations

G cluster_synthesis General Synthesis Workflow start Cyclohexanone, Ethyl Cyanoacetate, Sulfur gewald Gewald Reaction start->gewald aminothiophene Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate gewald->aminothiophene cyclization Cyclization (with Formamide) aminothiophene->cyclization pyrimidinone Tetrahydrobenzothieno[2,3-d]- pyrimidin-4(3H)-one cyclization->pyrimidinone chlorination Chlorination (with POCl3) pyrimidinone->chlorination chloro_derivative 4-Chloro-tetrahydrobenzo- thieno[2,3-d]pyrimidine chlorination->chloro_derivative substitution Nucleophilic Substitution (e.g., with Piperazine) chloro_derivative->substitution final_core Substituted Tetrahydrobenzo- thieno[2,3-d]pyrimidine Core substitution->final_core petasis Petasis Reaction (Further Derivatization) final_core->petasis final_product Final Derivatives petasis->final_product

Caption: General synthetic route for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

G cluster_workflow Solubility Screening Workflow start Poorly Soluble Derivative sol_test Initial Solubility Testing (DMSO, EtOH, etc.) start->sol_test is_soluble Soluble? sol_test->is_soluble use_stock Prepare Stock Solution & Proceed to Assay is_soluble->use_stock Yes chem_mod Chemical Modification (e.g., add polar groups) is_soluble->chem_mod No formulation Formulation Strategy is_soluble->formulation No re_evaluate Re-evaluate Solubility & Assay Performance chem_mod->re_evaluate solid_disp Solid Dispersion formulation->solid_disp nanosusp Nanosuspension formulation->nanosusp complexation Complexation formulation->complexation solid_disp->re_evaluate nanosusp->re_evaluate complexation->re_evaluate

Caption: Decision workflow for addressing poor solubility of derivatives.

G cluster_pathway Inhibition of Inflammatory Signaling Pathways lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory thieno Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivatives thieno->mapk thieno->nfkb

Caption: Inhibition of NF-κB and MAPK pathways by the derivatives.

References

Technical Support Center: Chlorination of Thieno[2,3-d]pyrimidin-4-one with POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of thieno[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-chlorothieno[2,3-d]pyrimidine, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is incomplete, and I still have starting material (thieno[2,3-d]pyrimidin-4-one) present after the reaction.

A1: An incomplete reaction can be due to several factors:

  • Insufficient Reagent or Reaction Time: The amount of POCl₃ may be insufficient, or the reaction may not have been heated long enough for the conversion to complete.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Most procedures call for refluxing in POCl₃ (b.p. 106 °C) or a high-boiling solvent like toluene.

  • Poor Solubility of Starting Material: The thieno[2,3-d]pyrimidin-4-one may not be fully soluble in the reaction medium, limiting its contact with the chlorinating agent.

Solutions:

ParameterRecommendation
Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS.
Temperature Ensure the reaction mixture is heated to a vigorous reflux.
POCl₃ Amount Use a larger excess of POCl₃, which can also serve as the solvent.
Additives Consider the addition of a tertiary amine like N,N-dimethylaniline or pyridine, which can accelerate the reaction.

Q2: After workup, my main product is the starting material, even though TLC analysis of the reaction mixture showed complete conversion.

A2: This is a classic sign of hydrolysis of the desired 4-chlorothieno[2,3-d]pyrimidine product back to the starting thieno[2,3-d]pyrimidin-4-one. The 4-chloro position is highly susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quenching of excess POCl₃.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Quenching Procedure: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution, ammonia solution) to neutralize the acidic byproducts immediately.

  • Solvent Extraction: After quenching, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Evaporation of Excess POCl₃: Before workup, consider removing the excess POCl₃ under reduced pressure. This minimizes the exotherm and the amount of acid generated during quenching.[1]

Q3: I am observing the formation of a significant amount of dark, insoluble material (tar).

A3: Tar formation is often a result of decomposition of the starting material or product under harsh reaction conditions.

Solutions:

  • Temperature Control: While high temperatures are needed, excessive heating can lead to degradation. Ensure the reaction is not heated beyond the reflux temperature of POCl₃ for extended periods.

  • Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material.

  • Purity of Starting Material: Ensure the starting thieno[2,3-d]pyrimidin-4-one is pure, as impurities can promote side reactions and decomposition.

Q4: My final product is difficult to purify, and I suspect the presence of byproducts.

A4: Besides the hydrolysis product, other side reactions can occur:

  • Dimerization: Phosphorylated intermediates can sometimes react with the starting material to form dimers.

  • Over-chlorination: While less common for this specific substrate, chlorination at other positions on the heterocyclic ring system is a possibility under very harsh conditions.

  • Solvent-Related Byproducts: If DMF is used as a solvent or additive, it can participate in Vilsmeier-Haack type side reactions.

Solutions:

  • Purification Method: Column chromatography on silica gel is often effective for removing polar byproducts like the starting material and baseline impurities. Recrystallization from a suitable solvent (e.g., ethanol) can also be used to purify the final product.

  • Reaction Conditions Optimization: To minimize byproduct formation, it's crucial to optimize the reaction conditions. The table below summarizes the impact of various parameters.

ParameterEffect on Main Product YieldEffect on Side Product Formation
Temperature Increases with temperature up to refluxHigher temperatures can lead to decomposition and tar formation.
Reaction Time Increases with timeProlonged reaction times can increase the likelihood of decomposition.
Excess POCl₃ Generally improves yieldA large excess can make workup more difficult and increase the risk of hydrolysis.
Presence of Water No effect on reaction rateLeads to the hydrolysis of the product back to the starting material.
Addition of Base Can accelerate the reactionMay introduce other potential side reactions if the base is not inert.

Frequently Asked Questions (FAQs)

Q: What is the role of POCl₃ in this reaction? A: POCl₃ acts as a chlorinating agent. The mechanism involves the activation of the carbonyl group of the thieno[2,3-d]pyrimidin-4-one by phosphorylation, followed by nucleophilic attack of a chloride ion to displace the phosphate group and form the 4-chlorothieno[2,3-d]pyrimidine.

Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While thionyl chloride is a common chlorinating agent, POCl₃ is generally preferred for the chlorination of heteroaromatic ketones like pyrimidinones. The reaction conditions would need to be re-optimized if SOCl₂ is used.

Q: Is it necessary to use a solvent, or can the reaction be run in neat POCl₃? A: The reaction can be run in neat POCl₃, which also serves as the solvent.[2] Alternatively, a high-boiling inert solvent such as toluene can be used.[3]

Q: What is the typical yield for this reaction? A: Yields can vary depending on the specific conditions and scale. Reported yields for the chlorination of thieno[2,3-d]pyrimidin-4-one and its derivatives are generally in the range of 60-90%.[3]

Q: How can I monitor the progress of the reaction? A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 4-chlorothieno[2,3-d]pyrimidine, is significantly less polar than the starting material, thieno[2,3-d]pyrimidin-4-one.

Experimental Protocols

General Procedure for the Chlorination of Thieno[2,3-d]pyrimidin-4-one:

A mixture of thieno[2,3-d]pyrimidin-4-one (1 equivalent) and phosphorus oxychloride (10-15 equivalents) is heated to reflux (approximately 110 °C) for 4-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and slowly poured onto a stirred mixture of crushed ice and a neutralizing agent (e.g., saturated sodium bicarbonate or ammonia solution). The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[2]

Visualizations

Chlorination_Pathway Start Thieno[2,3-d]pyrimidin-4-one Intermediate O-Phosphorylated Intermediate Start->Intermediate  POCl₃ Product 4-Chlorothieno[2,3-d]pyrimidine Intermediate->Product  Cl⁻ Dimer Dimerization Byproduct Intermediate->Dimer + Starting Material Hydrolysis Hydrolysis Product (Starting Material) Product->Hydrolysis H₂O (Workup)

Caption: Reaction pathway for the chlorination of thieno[2,3-d]pyrimidin-4-one and potential side reactions.

Troubleshooting_Workflow Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Starting Material Remains Hydrolysis Product Hydrolysis Start->Hydrolysis Product Reverts to Starting Material LowYield Low Yield / Impurities Start->LowYield Other Byproducts Sol_Incomplete Increase Temp/Time Add Base Incomplete->Sol_Incomplete Sol_Hydrolysis Anhydrous Conditions Careful Quenching Hydrolysis->Sol_Hydrolysis Sol_LowYield Optimize Conditions Purification Strategy LowYield->Sol_LowYield

Caption: Troubleshooting workflow for common issues in the chlorination reaction.

References

How to resolve ambiguous NMR peaks in substituted thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of substituted thienopyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR analysis, particularly the challenge of ambiguous or overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted thienopyrimidine spectrum overlapping?

Signal overlap in the aromatic region is a common issue due to the limited chemical shift dispersion of protons on the thienopyrimidine core. Substituents on the fused rings can induce subtle electronic effects that shift proton resonances closer together, leading to complex and overlapping multiplets that are difficult to interpret directly from a 1D ¹H NMR spectrum.

Q2: I've synthesized a disubstituted thienopyrimidine. How can I use NMR to confirm the regiochemistry of the substituents?

Confirming regiochemistry requires establishing through-bond and through-space correlations. A combination of 2D NMR experiments is essential.

  • HMBC (Heteronuclear Multiple Bond Correlation) is critical. It shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). By observing a correlation from a substituent's proton to a specific carbon in the thienopyrimidine core (or vice-versa), you can unambiguously determine the point of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. An NOE between a proton on a substituent and a specific proton on the heterocyclic core provides strong evidence for its position.

Q3: The ¹H-¹H coupling constants in the thiophene ring portion of my molecule are very small and difficult to resolve. Is this normal?

Yes, this can be normal depending on the substitution pattern. Long-range couplings across the thiophene ring can be small. For definitive assignment, 2D experiments are more reliable than relying solely on resolving small coupling constants in a 1D spectrum.

Q4: My compound is poorly soluble in standard NMR solvents like CDCl₃, leading to broad peaks. What can I do?

Poor solubility is a frequent challenge. If you observe broad lines, consider the following:

  • Switch to a different solvent: DMSO-d₆ is often an excellent alternative for polar, heterocyclic compounds and can disrupt intermolecular interactions that cause line broadening.

  • Increase the temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase solubility and improve peak shape by averaging conformational exchange processes. Always ensure your compound is stable at elevated temperatures first.

  • Use a more concentrated sample if possible: This can improve the signal-to-noise ratio, making broad peaks easier to identify. However, be aware that this can sometimes lead to aggregation and further line broadening.

Troubleshooting Guide: Resolving Ambiguous Peaks

If you encounter ambiguous or overlapping peaks in the ¹H NMR spectrum of your substituted thienopyrimidine, follow this systematic workflow to achieve resolution and confident assignment.

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Simple Troubleshooting cluster_2 Step 3: Advanced 1D & 2D NMR cluster_3 Step 4: Resolution start Ambiguous/Overlapping Peak in 1D ¹H NMR change_solvent Acquire spectrum in a different solvent (e.g., DMSO-d₆, Benzene-d₆) start->change_solvent Solvent-induced shift change? higher_field Use higher field spectrometer (e.g., 400 -> 600 MHz) start->higher_field Increase signal dispersion? resolved Peaks Resolved? change_solvent->resolved higher_field->resolved cosy Run ¹H-¹H COSY (Identify J-coupled protons) hsqc Run ¹H-¹³C HSQC (Assign protonated carbons) cosy->hsqc hmbc Run ¹H-¹³C HMBC (Establish long-range C-H connectivity) hsqc->hmbc noesy Run ¹H-¹H NOESY (Identify through-space proximities) hmbc->noesy end_node Assignment Complete noesy->end_node Yes resolved->cosy No, need connectivity data resolved->end_node Yes

Caption: Troubleshooting workflow for resolving ambiguous NMR peaks.

NMR Data for Substituted Thienopyrimidines

The following table summarizes representative NMR data for protons and carbons at key positions of the thienopyrimidine core, compiled from various literature sources.[1][2] Chemical shifts are highly dependent on the specific substituents and solvent used.

PositionNucleusChemical Shift (δ, ppm) RangeCommon MultiplicityRepresentative Coupling Constant (J, Hz)
H-2¹H7.9 - 8.8Singlet (s)N/A
C-2¹³C152 - 159--
C-4¹³C155 - 165--
H (Aryl Substituent)¹H7.0 - 7.8Doublet (d)³J_HH = ~8.0 - 9.0 Hz
CH₂ (Aliphatic)¹H2.6 - 3.5Multiplet (m)-
CH₃ (Aliphatic)¹H2.1 - 2.9Singlet (s)N/A

Key Experimental Protocols

Accurate data acquisition is fundamental to resolving spectral ambiguities. Below are detailed methodologies for the most critical 2D NMR experiments.

Protocol 1: 2D ¹H-¹H COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are spin-coupled to each other, typically through 2-4 bonds. This helps establish proton connectivity within individual spin systems.

  • Sample Preparation: Dissolve 5-15 mg of the purified thienopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve optimal homogeneity and resolution (line width < 0.5 Hz for singlets).

    • Obtain a standard 1D ¹H reference spectrum and correctly reference the chemical shift scale. Note the spectral width required to encompass all proton signals.

  • Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F1 and F2) to cover the entire proton chemical shift range.

    • Acquire a sufficient number of scans (typically 2-8) per increment to achieve an adequate signal-to-noise ratio. Use 256-512 increments in the F1 dimension for good resolution.

  • Processing and Interpretation:

    • Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

    • Phase the spectrum carefully.

    • A COSY spectrum displays the 1D proton spectrum on both the diagonal and the horizontal/vertical axes. Off-diagonal cross-peaks connect signals from protons that are J-coupled.

Protocol 2: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To determine long-range (typically 2-3 bond) correlations between protons and carbons. This is the most powerful experiment for determining the regiochemistry of substituents.

  • Sample Preparation: A slightly more concentrated sample is beneficial. Use 15-30 mg of the compound in 0.6 mL of deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for the COSY experiment. Obtain ¹H and ¹³C reference spectra.

  • Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the full carbon spectral width (e.g., 0-200 ppm).

    • The key parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (typically 8-10 Hz). This allows for the observation of correlations over 2-3 bonds.

    • Acquire a sufficient number of scans (e.g., 16-64) per increment to detect the less sensitive correlations.

  • Processing and Interpretation:

    • Process the 2D data with appropriate window functions.

    • The resulting spectrum shows ¹H chemical shifts on one axis and ¹³C shifts on the other. A cross-peak indicates a long-range coupling between the corresponding proton and carbon, allowing you to piece together the molecular skeleton.

NMR Experiment Selection Guide

Choosing the right experiment is key to efficiently solving a structural problem. This diagram illustrates which experiment to select based on the specific ambiguity you are facing.

G cluster_0 Problem Identification cluster_1 Ambiguity Type cluster_2 Recommended Experiment problem What is the nature of the NMR ambiguity? p1 Overlapping ¹H Signals problem->p1 p2 Uncertain ¹H to ¹³C Direct Attachment problem->p2 p3 Uncertain Regiochemistry/ Long-Range Connectivity problem->p3 p4 Uncertain Spatial Arrangement (Through-space) problem->p4 s1 ¹H-¹H COSY / TOCSY p1->s1 Shows ¹H-¹H coupling networks s2 ¹H-¹³C HSQC p2->s2 Correlates protons to directly attached carbons s3 ¹H-¹³C HMBC p3->s3 Shows ²J_CH and ³J_CH correlations s4 ¹H-¹H NOESY / ROESY p4->s4 Shows protons close in space (<5 Å)

Caption: Guide for selecting the appropriate 2D NMR experiment.

References

Troubleshooting low efficacy in cell proliferation assays with thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy in cell proliferation assays involving thienopyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My thienopyrimidine compound shows lower than expected efficacy in our standard MTT/XTT assay. What are the potential causes?

Several factors can contribute to lower than expected efficacy of thienopyrimidines in metabolic-based proliferation assays like MTT or XTT. These can be broadly categorized into compound-related issues, assay-specific artifacts, and cell-based factors.

  • Compound Stability and Solubility: Thienopyrimidines, like many small molecules, can be prone to precipitation in aqueous cell culture media, especially at higher concentrations. Ensure the final concentration of your solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Assay Interference: Thienopyrimidines have been reported to induce oxidative stress in some cancer cell lines.[1] Assays like MTT and XTT rely on cellular reductase activity, which can be influenced by changes in the cellular redox state.[2][3] This can lead to an overestimation of cell viability and mask the true cytotoxic effect of the compound.

  • Cell Line Specificity: The efficacy of thienopyrimidines can be highly dependent on the specific cancer cell line being tested.[1][4] Different cell lines express varying levels of the target kinases or have different compensatory signaling pathways that may circumvent the effects of the thienopyrimidine.

  • Incorrect Dosing or Treatment Duration: The optimal concentration and incubation time for thienopyrimidines can vary significantly. It is crucial to perform a dose-response and time-course experiment to determine the IC50 value for each specific cell line and compound.[4][5]

Q2: Are there alternative proliferation assays that are less susceptible to the potential interferences observed with MTT/XTT assays when testing thienopyrimidines?

Yes, considering the potential for interference with metabolic assays, it is advisable to use orthogonal methods to confirm your findings.

  • DNA Synthesis Assays (BrdU/EdU): These assays directly measure the incorporation of nucleotide analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.[6] This method is a more direct measure of cell proliferation and is less likely to be affected by changes in cellular metabolism.

  • Direct Cell Counting/Viability Stains: Using trypan blue exclusion or automated cell counters provides a straightforward measure of viable cell numbers. This method is not dependent on cellular metabolism.[2]

  • Clonogenic Assays: This long-term assay assesses the ability of a single cell to form a colony, which is a rigorous measure of cell viability and reproductive integrity.[1][7]

Q3: What is the general mechanism of action for thienopyrimidines, and how might this influence the interpretation of my proliferation assay results?

Thienopyrimidines are a class of compounds known to exhibit anticancer activity through various mechanisms, which can influence how you interpret your results.[8][9]

  • Kinase Inhibition: Many thienopyrimidine derivatives are designed as inhibitors of various protein kinases involved in cell signaling pathways that control proliferation, such as EGFR, VEGFR-2, and CDKs.[10][11][12]

  • Induction of Apoptosis and Cell Cycle Arrest: Thienopyrimidines have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[10][13][14] If your compound primarily induces cell cycle arrest without immediate cell death, a short-term proliferation assay might not capture the full extent of its efficacy.

  • Induction of Oxidative Stress and Mitotic Catastrophe: Some thienopyrimidines can induce the formation of reactive oxygen species (ROS) and lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1]

Understanding the specific mechanism of your thienopyrimidine is crucial for selecting the appropriate assay and time points for analysis.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15]
Compound Precipitation Prepare fresh dilutions of your thienopyrimidine for each experiment. Visually inspect for precipitates under a microscope. Consider using a different solvent or a lower concentration.
Pipetting Errors Calibrate and regularly service your pipettes. Use fresh tips for each replicate.
Issue 2: No Dose-Dependent Response Observed

A flat dose-response curve suggests a problem with the compound's activity or the assay itself.

Potential Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your thienopyrimidine compound. If possible, test its activity in a cell-free biochemical assay against its intended target.
Concentration Range Too Narrow or Too Low Broaden the concentration range of your compound in your next experiment. Some thienopyrimidines may have IC50 values in the low micromolar to nanomolar range.[1][4][14]
Assay Incubation Time Too Short Thienopyrimidines may induce cell cycle arrest before causing cell death.[13][14] Extend the incubation time (e.g., 48 or 72 hours) to allow for the full cytotoxic or cytostatic effects to manifest.
Cell Line Resistance The chosen cell line may be resistant to your compound. Consider screening a panel of cell lines with different genetic backgrounds.[1][4]
Issue 3: Discrepancy Between MTT/XTT and Other Viability Assays

When metabolic assays give different results from direct cell counting or DNA synthesis assays, it often points to assay-specific artifacts.

Potential Cause Troubleshooting Step
Interference with Cellular Reductases As some thienopyrimidines can induce oxidative stress, this can alter the reductase activity that MTT and XTT assays rely on.[1][3]
Confirmation with an Orthogonal Method Use a non-metabolic assay like BrdU incorporation or a trypan blue exclusion assay to confirm your findings.[2][6]
Direct Reduction of Tetrazolium Salts Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal for viability.[7] Run a control with your compound in cell-free media containing the assay reagent to check for direct reduction.

Data Presentation: Efficacy of Thienopyrimidines in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for different thienopyrimidine derivatives across a range of cancer cell lines. This data can serve as a reference for expected efficacy.

Compound ID Cancer Type Cell Line IC50 (µM) Reference
Compound 6j ColonHCT1160.6 - 1.2[1]
OvarianA2780, OV20080.6 - 1.2[1]
BrainLN-229, GBM-100.6 - 1.2[1]
RP-010 ProstatePC-3, DU145< 1[4]
ColonHCT1160.6 ± 0.3[4]
Compound 9c BreastT-47D0.495[14]
BreastMDA-MB-4680.568[14]
Compound 5f BreastMCF-7(Potent)[10]
Compound 9a ColonHT-291.21 ± 0.34[5]
LiverHepG26.62 ± 0.7[5]
BreastMCF-77.2 ± 1.9[5]
Compound 4bi BreastMCF-76.17 ± 1.3[16]

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted for assessing the cytotoxic effects of thienopyrimidine derivatives.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thienopyrimidine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the thienopyrimidine compound in cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: BrdU Cell Proliferation Assay

This protocol provides a method for measuring DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thienopyrimidine test compound

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Substrate for detection (e.g., TMB for HRP)

  • 96-well plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cells and treat with the thienopyrimidine compound as described in the MTT protocol.

  • Towards the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. The incubation time with BrdU will need to be optimized for your cell line (typically 2-24 hours).

  • Remove the culture medium and fix the cells with a fixing/denaturing solution.

  • Incubate with an anti-BrdU antibody according to the manufacturer's instructions.

  • Wash the cells and incubate with a suitable secondary antibody.

  • Add the detection substrate and measure the signal using a microplate reader or visualize under a microscope.

  • Quantify the proliferation based on the signal intensity relative to controls.

Visualizations

Troubleshooting_Low_Efficacy Troubleshooting Low Efficacy of Thienopyrimidines cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Related Issues start Low Efficacy Observed solubility Solubility/Precipitation start->solubility Check for precipitates stability Stability in Media start->stability Assess compound half-life concentration Incorrect Concentration start->concentration Verify dose-response interference Metabolic Interference (MTT/XTT) start->interference Run cell-free control timing Incorrect Incubation Time start->timing Perform time-course assay_choice Inappropriate Assay start->assay_choice Use orthogonal method resistance Cell Line Resistance start->resistance Screen multiple cell lines seeding Inconsistent Seeding start->seeding Optimize cell density solution Optimized & Validated Results solubility->solution stability->solution concentration->solution interference->solution timing->solution assay_choice->solution resistance->solution seeding->solution

Caption: A flowchart for troubleshooting low efficacy in thienopyrimidine assays.

Thienopyrimidine_MOA Thienopyrimidine Mechanisms of Action cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes thieno Thienopyrimidine kinases Kinase Inhibition (EGFR, VEGFR, CDK) thieno->kinases apoptosis Induction of Apoptosis thieno->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) thieno->cell_cycle ros Oxidative Stress thieno->ros proliferation Decreased Proliferation kinases->proliferation cell_death Cell Death apoptosis->cell_death cell_cycle->proliferation ros->cell_death

Caption: Thienopyrimidine mechanisms leading to reduced cell proliferation.

Proliferation_Assay_Workflow General Workflow for Cell Proliferation Assays cluster_assay_type Assay-Specific Steps start Start seed Seed Cells in Microplate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Thienopyrimidine (and Controls) adhere->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent Incubate & Solubilize incubate->mtt brdu Add BrdU Label Fix & Permeabilize Add Antibodies incubate->brdu read Read Plate (Absorbance/Fluorescence) mtt->read brdu->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A generalized workflow for cell proliferation assays.

References

Scaling up the synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the scaled-up synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine?

A1: The most prevalent and well-established method is a multi-step synthesis that begins with the Gewald reaction to construct the substituted 2-aminothiophene core. This is followed by the annulation of the pyrimidine ring to form a thieno[2,3-d]pyrimidin-4-one intermediate. The final step involves the chlorination of this intermediate to yield the desired product.[1][2][3][4]

Q2: Are there any alternative strategies to the traditional chlorination step?

A2: While chlorination of the thieno[2,3-d]pyrimidin-4-one intermediate is the most direct approach, alternative methods could involve building the 4-chloro-pyrimidine ring directly from the 2-aminothiophene precursor, though this is less commonly reported in the literature for this specific compound.[2]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃), used in the chlorination step, is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be quenched carefully, typically in an ice bath.[1][4] Additionally, many of the solvents used, such as toluene and xylene, are flammable and require proper handling and storage.

Q4: Can microwave irradiation be used to improve reaction efficiency?

A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be beneficial, particularly for the Gewald reaction and subsequent cyclization steps.[5] It can lead to significantly reduced reaction times and improved yields.[6]

Q5: What are the typical applications of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in preclinical studies?

A5: This compound and its derivatives are versatile scaffolds investigated for a range of therapeutic applications. They have shown potential as microtubule targeting agents in cancer therapy, kinase inhibitors, and anti-inflammatory agents.[1][7][8][9] Derivatives have also been explored as dual topoisomerase I and II inhibitors and for the treatment of malaria.[4][6][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Gewald reaction (Step 1) - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base catalysis.- Increase reaction time or consider using microwave irradiation to drive the reaction to completion.[5][11] - Optimize the reaction temperature; typically, this reaction is run at around 50°C.[12] - Ensure the appropriate amount and type of base (e.g., morpholine, triethylamine) is used.[4][13]
Difficulty in purifying the 2-aminothiophene intermediate - Presence of unreacted starting materials or side products.- Recrystallization from a suitable solvent system (e.g., ethanol) is often effective. - Column chromatography may be necessary for higher purity.
Incomplete cyclization to form the thieno[2,3-d]pyrimidin-4-one (Step 2) - Insufficient reaction temperature or time. - Degradation of formamide at very high temperatures.- Ensure the reaction is heated to a sufficiently high temperature (e.g., 180°C) for an adequate duration (several hours).[1][4] - Monitor the reaction progress by TLC to determine the optimal reaction time.
Low yield or incomplete chlorination (Step 3) - Insufficient amount of chlorinating agent (POCl₃). - Presence of water, which deactivates POCl₃. - Suboptimal reaction temperature (reflux).- Use a slight excess of POCl₃. - Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. - Maintain the reaction at reflux for the recommended time (typically 4-8 hours).[1]
Formation of dark-colored impurities - Decomposition of reagents or products at high temperatures. - Side reactions.- Consider conducting the reaction at the lower end of the recommended temperature range for a longer duration. - Purification by column chromatography or recrystallization may be necessary to remove colored impurities.
Product precipitation issues during workup - Incorrect pH for precipitation. - Inappropriate solvent for precipitation.- Carefully adjust the pH of the aqueous solution to neutralize any remaining acid and induce precipitation.[1] - Ensure a sufficient volume of water is used to precipitate the product effectively.[1]

Experimental Protocols & Data

Synthesis Workflow

The general synthetic route for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a three-step process.

SynthesisWorkflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chlorination A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A->B Base (e.g., Morpholine) Ethanol, Reflux C 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one B->C Formamide 180°C D 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine C->D POCl₃ Pyridine, Reflux

Synthetic workflow for the target compound.
Detailed Methodologies

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This step utilizes the Gewald reaction.[5][11][13]

  • To a stirred mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.[4]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aminothiophene intermediate.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

  • Heat a mixture of the 2-aminothiophene intermediate from Step 1 with an excess of formamide.[1][4]

  • Maintain the temperature at approximately 180°C for several hours (e.g., 12 hours).[1]

  • After cooling to room temperature, add water to the reaction mixture to precipitate the product.[1]

  • Collect the precipitate by filtration, wash with water, and dry under high vacuum.

Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

  • Suspend the pyrimidinone intermediate from Step 2 in a suitable solvent such as toluene or xylene.[1]

  • Add phosphorus oxychloride (POCl₃) and pyridine to the suspension.

  • Heat the mixture to reflux for several hours (e.g., 4-8 hours).[1]

  • After the reaction is complete (monitored by TLC), evaporate the excess POCl₃ and solvent under reduced pressure.

  • Carefully neutralize the residue with an aqueous solution of ammonium hydroxide or sodium hydroxide in an ice bath to precipitate the crude product.[1][14]

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary
Step Product Reported Yield Reaction Conditions Reference
1Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate35-80%Varies (conventional heating or microwave)[12]
25,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one~72%Formamide, 180°C, 12h[1]
34-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidine~65%POCl₃, Pyridine, Xylene, Reflux, 6h[1]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing common issues during the synthesis.

Troubleshooting Start Problem Encountered LowYield Low Product Yield Start->LowYield PurityIssue Product Purity Issue Start->PurityIssue CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion PurificationMethod Review Purification Method PurityIssue->PurificationMethod Incomplete Incomplete Reaction CheckCompletion->Incomplete OptimizeConditions Increase Time/Temp or Use Microwave Incomplete->OptimizeConditions Yes CheckReagents Check Reagent Quality/ Stoichiometry Incomplete->CheckReagents No WorkupLoss Product Loss During Workup? CheckReagents->WorkupLoss OptimizeWorkup Optimize pH/Solvent for Precipitation WorkupLoss->OptimizeWorkup Yes Recrystallize Recrystallize with Different Solvents PurificationMethod->Recrystallize ColumnChromatography Perform Column Chromatography PurificationMethod->ColumnChromatography Charcoal Use Activated Charcoal for Color Impurities PurificationMethod->Charcoal

A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Drug Resistance to Thienopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyrimidine compounds. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and overcoming drug resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of thienopyrimidine compounds?

Thienopyrimidine derivatives are a versatile class of heterocyclic compounds that have been developed to target a range of proteins involved in cellular signaling.[1][2] Due to their structural similarity to purines, they are well-suited to interact with the ATP-binding sites of various enzymes.[2] Key targets include receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), as well as non-receptor tyrosine phosphatases like SHP2.[3][4]

Q2: What are the common mechanisms of acquired resistance to thienopyrimidine-based kinase inhibitors?

Acquired resistance to thienopyrimidine compounds, particularly those targeting kinases, can arise through several mechanisms:

  • On-Target Mutations: Alterations in the drug's target protein can prevent the compound from binding effectively. For example, mutations in the kinase domain of EGFR can confer resistance to EGFR inhibitors.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy. Common bypass pathways include the MAPK and PI3K/AKT/mTOR signaling cascades.

  • Histologic Transformation: In some cases, the cancer cells may change their phenotype, a process known as histologic transformation, rendering the initial therapy ineffective.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the thienopyrimidine compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I determine if my cell line has developed resistance to a thienopyrimidine compound?

The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[5][6]

Q4: If my cells are resistant to one thienopyrimidine-based inhibitor, are they likely to be resistant to others?

Cross-resistance is a possibility, especially if the inhibitors share the same target and mechanism of action. However, it is not guaranteed. The specific resistance mechanism that has developed will determine the cross-resistance profile. For example, a mutation in the drug-binding site of a kinase may confer resistance to one inhibitor but not to another that binds differently. It is essential to empirically test the sensitivity of the resistant cell line to other inhibitors.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with thienopyrimidine compounds.

Issue 1: High variability or poor reproducibility in cell viability (IC50) assays.
  • Question: My IC50 values for a thienopyrimidine compound are inconsistent between experiments. What could be the cause?

  • Answer: Variability in IC50 determination can stem from several factors:

    • Compound Stability: Thienopyrimidine compounds, like many small molecules, can be unstable in solution, especially in DMSO stocks stored for extended periods.[7] It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.[7]

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in the wells of your microplate.[8]

    • Assay Timing: The duration of drug exposure and the timing of the viability assay readout are critical. Standardize these parameters across all experiments.[8]

    • Media Components: Serum and other components in the cell culture media can interact with the compound or affect cell growth, leading to variability.[8]

    • Inconsistent DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is kept at a low, non-toxic level (typically below 0.5%).

Issue 2: My thienopyrimidine compound is not showing the expected level of activity in a cell-based assay.
  • Question: A thienopyrimidine compound that was reported to be potent is showing weak or no activity in my cell line. Why might this be?

  • Answer: Several factors could contribute to a lack of expected activity:

    • Cell Line Specificity: The efficacy of a targeted therapy is often highly dependent on the genetic background of the cancer cell line. Your chosen cell line may not have the specific target or pathway dependency that the compound is designed to inhibit.

    • Compound Solubility: Poor solubility of the thienopyrimidine compound in your assay media can lead to a lower effective concentration. Visually inspect for precipitation and consider using alternative solubilizing agents if necessary.[9]

    • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively removed by efflux pumps.[10]

    • Biochemical vs. Cellular Potency: A compound that is potent in a biochemical assay (against an isolated enzyme) may not be as effective in a cellular context due to the complexities of the cellular environment.[11]

Issue 3: I am trying to generate a thienopyrimidine-resistant cell line, but the cells are not surviving the selection process.
  • Question: My cells are dying off completely when I try to culture them with the thienopyrimidine compound to induce resistance. What should I do?

  • Answer: Generating a resistant cell line requires a gradual dose-escalation approach.[5][6]

    • Start with a Low Concentration: Begin by exposing the cells to a concentration of the compound that is at or below the IC20 (the concentration that inhibits 20% of cell growth).[5]

    • Monitor and Passage: Closely monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the culture vessel before passaging.[5]

    • Gradual Dose Increase: Once the cells are growing steadily at the current concentration, increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).[5][12]

    • Patience is Key: The process of generating a stable resistant cell line can take several months.[5] It is crucial to be patient and allow the cells to adapt to the drug pressure.

    • Cryopreserve at Each Stage: Freeze down vials of cells at each successful dose escalation step. This will provide a backup if the cells at a higher concentration do not survive.[5][12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several thienopyrimidine compounds against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 2Not specifiedMCF-7 (Breast)0.013[13]
Compound 3Not specifiedMCF-7 (Breast)0.045[14]
Thienopyrimidine 6cNot specifiedHT-29 (Colon)0.001[15]
Thienopyrimidine 6aNot specifiedHepG2 (Liver)0.99[15]
Thienopyrimidine 6bNot specifiedHeLa (Cervical)0.83[15]
2-(4-bromophenyl)triazole 10bEGFR, PI3KMCF-7 (Breast)19.4[3]
2-(anthracen-9-yl)triazole 10eEGFR, PI3KMCF-7 (Breast)14.5[3]

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a thienopyrimidine compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18]

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the thienopyrimidine compound in complete culture medium from a DMSO stock solution.

    • Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%) across all wells.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include appropriate controls: cells with vehicle (DMSO) only and media-only blanks.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 10-15 minutes.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

    • Subtract the average absorbance of the media-only blanks from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[17]

Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation

This protocol provides a general method for assessing the activation status of key proteins in the MAPK and PI3K/AKT signaling pathways by Western blotting.[19]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the thienopyrimidine compound for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: Generating a Drug-Resistant Cell Line

This protocol describes the dose-escalation method for generating a cell line with acquired resistance to a thienopyrimidine compound.[5][6][12][20]

  • Determine Initial IC50:

    • Establish the baseline sensitivity of the parental cell line to the thienopyrimidine compound by determining the IC50 value as described in Protocol 1.

  • Initiate Resistance Induction:

    • Culture the parental cells in their standard growth medium containing the thienopyrimidine compound at a concentration of IC10 to IC20.[5][12]

  • Monitor and Passage:

    • Monitor the cells for signs of cell death. A significant portion of the cells is expected to die initially.

    • Allow the surviving cells to recover and proliferate.

    • Once the cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of the compound.

  • Dose Escalation:

    • When the cells are growing at a stable rate, increase the concentration of the thienopyrimidine compound by 1.5- to 2-fold.[5][12]

    • Repeat the monitoring and passaging process.

  • Establish and Characterize the Resistant Line:

    • Continue this cycle of dose escalation for several months until the cells can tolerate a concentration of the compound that is at least 10-fold higher than the parental IC50.[5]

    • At this point, the resistant cell line is considered established.

    • Confirm the level of resistance by determining the IC50 of the resistant line and comparing it to the parental line.

    • Cryopreserve vials of the resistant cells at various stages of the selection process.[5][12]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thieno Thienopyrimidine Compound Thieno->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified signaling pathway targeted by thienopyrimidine compounds.

Experimental_Workflow start Start: Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Culture cells with low dose of compound (IC10-IC20) ic50_initial->culture monitor Monitor cell growth and passage culture->monitor increase_dose Increase compound concentration (1.5-2x) monitor->increase_dose repeat Repeat for several months increase_dose->repeat establish Established Resistant Cell Line (>10x IC50) repeat->establish characterize Characterize Resistance (Western Blot, etc.) establish->characterize end End characterize->end

Caption: Workflow for generating a drug-resistant cell line.

References

Validation & Comparative

A Comparative Guide to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory performance of derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold with other established kinase inhibitors. The focus of this comparison is on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. While the specific compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine has limited publicly available data, research on its structural analogues provides valuable insights into the potential of this chemical class as kinase inhibitors.

Performance Comparison of FGFR1 Kinase Inhibitors

The following table summarizes the inhibitory activity of a representative 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivative and other well-characterized FGFR1 inhibitors. The data is compiled from in vitro kinase assays.

Compound ClassSpecific CompoundTarget KinaseIC50 / % Inhibition
Tetrahydrobenzothieno[2,3-d]pyrimidine Derivative Compound 3gFGFR178.8% inhibition at 10 µM[1]
Multi-Kinase Inhibitor PonatinibFGFR12.2 nM[2]
Multi-Kinase Inhibitor DovitinibFGFR18 nM[3]
Multi-Kinase Inhibitor NintedanibFGFR169 nM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

In Vitro FGFR1 Kinase Assay (Example Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against FGFR1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant human FGFR1.

Materials:

  • Recombinant human FGFR1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well white plates)

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: A small volume (e.g., 50 nL) of each compound dilution is dispensed into the wells of a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition) are included.

  • Enzyme/Substrate Addition: A solution of recombinant FGFR1 and the substrate is prepared in kinase buffer. 5 µL of this mixture is added to each well of the assay plate. The plate is then incubated for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of ATP solution (prepared in kinase buffer) to each well. The final ATP concentration should be at or near the Km for FGFR1. The plate is briefly shaken and then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to the high and low controls. The IC50 value is determined by fitting the normalized data to a four-parameter logistic dose-response curve.

Visualizations

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor, FGF), dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P_FGFR1 P-FGFR1 FGFR1->P_FGFR1 Dimerization & Autophosphorylation GRB2 GRB2 P_FGFR1->GRB2 Recruits PI3K PI3K P_FGFR1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Kinase Inhibitor Inhibitor->P_FGFR1 Inhibits

Caption: The FGFR1 signaling cascade and the point of intervention for kinase inhibitors.

In Vitro Kinase Assay Workflow

The following diagram illustrates the general workflow for an in vitro kinase assay used to determine the potency of an inhibitor.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep plate_prep Dispense Compound into Assay Plate compound_prep->plate_prep enzyme_add Add Kinase and Substrate Mixture plate_prep->enzyme_add pre_incubate Pre-incubate enzyme_add->pre_incubate reaction_start Initiate Reaction with ATP pre_incubate->reaction_start reaction_incubate Incubate reaction_start->reaction_incubate reaction_stop Terminate Reaction reaction_incubate->reaction_stop signal_dev Develop Signal reaction_stop->signal_dev read_plate Read Plate signal_dev->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

Comparative Cytotoxicity of Thienopyrimidine Derivatives Against Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various thienopyrimidine derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and a visualization of a relevant signaling pathway.

Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating significant potential as anticancer agents. Their structural similarity to purines allows them to interact with a variety of biological targets, including key enzymes involved in tumor growth and survival. This guide synthesizes data on their comparative efficacy, offering a valuable resource for those involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thienopyrimidine derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6j HCT116 (Colon)0.6 - 1.2[1]
HCT15 (Colon)0.6 - 1.2[1]
LN-229 (Brain)0.6 - 1.2[1]
GBM-10 (Brain)0.6 - 1.2[1]
A2780 (Ovarian)0.6 - 1.2[1]
OV2008 (Ovarian)0.6 - 1.2[1]
Compound 2 MCF-7 (Breast)0.013[2]
MDA-MB-231 (Breast)0.056[2]
Compound 3 MCF-7 (Breast)0.023
Compound 3b HepG2 (Liver)More potent than 5-FU[3]
MCF-7 (Breast)More potent than 5-FU[3]
Compound 3g HepG2 (Liver)More potent than 5-FU[3]
MCF-7 (Breast)More potent than 5-FU[3]
Compound 5f MCF-7 (Breast)1.73-fold more potent than erlotinib
Pyrazolo[3,4-d]pyrimidine analog 57 MCF-7 (Breast)0.045[4]
HCT-116 (Colon)0.006[4]
HepG-2 (Liver)0.048[4]
Pyrazolo[3,4-d]pyrimidine analog 58 MCF-7 (Breast)0.046[4]
HCT-116 (Colon)0.007[4]
HepG-2 (Liver)0.048[4]

Experimental Protocols

The cytotoxic activity of the thienopyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Serial dilutions of the thienopyrimidine derivatives are prepared in the complete growth medium. The medium in the wells is replaced with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only) are also included.[5]

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The contents of the wells are mixed thoroughly to ensure complete dissolution.[5][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Mandatory Visualization

The anticancer activity of many thienopyrimidine derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to P P VEGFR-2->P Autophosphorylation Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->VEGFR-2 Inhibits Autophosphorylation PI3K PI3K P->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Cell_Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by thienopyrimidine derivatives.

References

Validating the Mechanism of Action of Tetrahydrobenzothieno[2,3-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various tetrahydrobenzothieno[2,3-d]pyrimidine compounds, supported by experimental data. It is designed to assist researchers in understanding the multifaceted mechanism of action of this class of compounds, which have shown promise in both anti-inflammatory and anticancer applications.

Overview of Biological Activities

Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Primarily, their mechanism of action can be categorized into three key areas: anti-inflammatory effects, kinase inhibition in cancer, and disruption of microtubule dynamics.

  • Anti-inflammatory Activity: Certain derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

  • Anticancer Activity through Kinase Inhibition: A significant number of compounds within this class have been identified as potent inhibitors of key kinases involved in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, the compounds can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and cell survival.

  • Anticancer Activity through Microtubule Targeting: Several tetrahydrobenzothieno[2,3-d]pyrimidine derivatives act as microtubule targeting agents. They have been found to bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of selected tetrahydrobenzothieno[2,3-d]pyrimidine compounds, allowing for a direct comparison of their potency.

Table 1: Kinase Inhibition

Compound IDTarget KinaseInhibition (%) @ 10 µMIC50 (µM)Cell Line(s)Reference
3g FGFR178.8%7.7H460[1]
18.9A549[1]
13.3U251[1]
Compound 17f VEGFR-2-0.23HCT-116, HepG2[2]
Compound 22 VEGFR-2-0.58MCF-7, HepG2[3]
Compound 8b VEGFR-2-0.073PC3, HepG2
Compound 8d EGFR-0.6A549[4]
Compound 6d EGFR-7.5A549[4]

Table 2: Microtubule Depolymerization and Antiproliferative Activity

Compound IDMicrotubule Depolymerization EC50 (nM)Antiproliferative IC50 (nM)Cell LineReference
Compound 4 199.0MDA-MB-435[5]
Compound 5 -< 40MDA-MB-435[5]
Compound 7 -< 40MDA-MB-435[5]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.

G Inhibition of NF-κB and MAPK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB (p65/p50) IκBα->NFκB sequesters NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocation Compound Tetrahydrobenzothieno [2,3-d]pyrimidine Compound->MAPKs inhibits phosphorylation Compound->IKK inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_nuc->Gene

Caption: Inhibition of NF-κB and MAPK signaling pathways by tetrahydrobenzothieno[2,3-d]pyrimidine compounds.

G Kinase Inhibition Workflow Start Start Prepare Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) Start->Prepare Add_Cmpd Add Tetrahydrobenzothieno [2,3-d]pyrimidine Compound Prepare->Add_Cmpd Incubate Incubate at 30°C Add_Cmpd->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data (Calculate % Inhibition, IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

G Apoptosis Detection by Annexin V Staining Start Start Treat_Cells Treat Cells with Tetrahydrobenzothieno [2,3-d]pyrimidine Compound Start->Treat_Cells Harvest Harvest and Wash Cells Treat_Cells->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) Cells Analyze->Results End End Results->End

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for FGFR1/VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against FGFR1 or VEGFR-2 kinases.

Materials:

  • Recombinant human FGFR1 or VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microtubule Depolymerization Assay (Cell-Based)

This assay evaluates the ability of compounds to depolymerize cellular microtubules.

Materials:

  • Cancer cell line (e.g., MDA-MB-435)

  • Cell culture medium and supplements

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates with glass bottoms).

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the extent of microtubule depolymerization. The concentration of the compound that causes a 50% reduction in microtubule integrity is determined as the EC50 value.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis in cells treated with tetrahydrobenzothieno[2,3-d]pyrimidine compounds using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[6][7][8]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to attach overnight.

  • Treat the cells with the test compounds at desired concentrations for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with test compounds as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Structure-activity relationship (SAR) of 4-substituted thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted thienopyrimidines reveals their significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The thienopyrimidine scaffold, a bioisostere of purine, allows for diverse substitutions at the 4-position, profoundly influencing the compound's biological activity and target selectivity.[1][2] This guide provides a comparative overview of the SAR of these compounds, supported by experimental data and methodologies.

Kinase Inhibition: A Primary Focus

A major area of investigation for 4-substituted thienopyrimidines is their activity as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR) Kinase

A series of 4-amino-6-aryl thieno[2,3-d]pyrimidines have been evaluated as EGFR tyrosine kinase inhibitors. The in vitro activity of these compounds is highly dependent on the substitution pattern at both the 4-amino group and the 6-aryl ring. Optimization of these positions has led to the discovery of compounds with EGFR IC50 values below 1 nM.[3]

Protein Kinase CK2

Novel (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and identified as potent inhibitors of human protein kinase CK2. The most active compounds in this series, such as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, exhibit IC50 values of 0.1 µM and 0.125 µM, respectively.[4] The SAR studies indicate that the nature of the substituent on the phenyl ring at the 5-position and the length of the carboxylic acid chain at the 4-position are critical for potent inhibition.

Phosphoinositide 3-kinase (PI3K)

Thienopyrimidine derivatives have also been explored as PI3K inhibitors. One study designed and synthesized novel thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives containing a pyrazole unit. Compound 9a from this series demonstrated the most promising cytotoxic activity against several cancer cell lines and exhibited a PI3Kα kinase inhibitory activity with an IC50 of 9.47 ± 0.63 µM.[5]

Table 1: Comparative Activity of 4-Substituted Thienopyrimidines as Kinase Inhibitors

Compound IDTarget Kinase4-Position SubstituentOther Key SubstituentsIC50 (µM)Reference
Optimized 4-amino-6-aryl derivative EGFRSubstituted amino6-Aryl< 0.001[3]
CK2 Inhibitor 1 CK2-S-(CH2)2-COOH5-(4-methylphenyl)0.1[4]
CK2 Inhibitor 2 CK2-S-(CH2)2-COOH5-(4-ethoxyphenyl)0.125[4]
9a PI3KαHydrazinyl-pyrazole derivative-9.47[5]

Anticancer Activity

The kinase inhibitory activity of 4-substituted thienopyrimidines translates to potent anticancer effects. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds, particularly those incorporating sulfonamide moieties, exhibited potent activity, with some showing IC50 values lower than the reference drug Doxorubicin. For instance, compounds 14 , 13 , 9 , and 12 had IC50 values of 22.12, 22.52, 27.83, and 29.22 µM, respectively, compared to Doxorubicin's IC50 of 30.40 µM.[6]

In another study, 4-amino-5-substituted-thiophene derivatives and their corresponding thieno[3,2-d]pyrimidine compounds were synthesized. The 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue (6 ) showed excellent cytotoxic activities against MCF-7, HepG2, and HCT-116 cell lines with IC50 values of 11.17 ± 0.06, 9.33 ± 0.27, and 10.63 ± 0.40 µM, respectively.[7]

Table 2: Cytotoxic Activity of 4-Substituted Thienopyrimidines against Cancer Cell Lines

Compound ID4-Position SubstituentCell LineIC50 (µM)Reference
14 Thione with 3-sulfadoxineMCF-722.12[6]
13 Thione with 3-sulfadimethoxineMCF-722.52[6]
9 Thione with 3-sulfanilamideMCF-727.83[6]
12 Thione with 3-sulfamerazineMCF-729.22[6]
6 OxoMCF-711.17[7]
6 OxoHepG29.33[7]
6 OxoHCT-11610.63[7]

Anti-Infective Properties

The versatility of the thienopyrimidine scaffold is further demonstrated by its application in developing anti-infective agents.[1]

Antimalarial Activity

4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of Plasmodium parasites. A key hit, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, served as a starting point for further SAR studies. Introduction of a chlorine or iodine atom at the 4-position was well-tolerated, with compounds 5 and 6 showing submicromolar activity against the drug-resistant P. falciparum K1 strain.[8]

Antibacterial Activity

Certain 4-aminothiophene and thienopyrimidine derivatives have shown antibacterial activity. Compounds 6 and 8 displayed good activity against S. aureus with IC50 values of 43.53 ± 3.26 and 39.72 ± 2.98 µg/mL, respectively.[7]

Table 3: Anti-Infective Activity of 4-Substituted Thienopyrimidines

Compound IDTarget Organism4-Position SubstituentActivity MetricValueReference
5 P. falciparum K1ClEC50Submicromolar[8]
6 P. falciparum K1IEC50Submicromolar[8]
6 S. aureusOxoIC5043.53 µg/mL[7]
8 S. aureusIminoIC5039.72 µg/mL[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, the activity against protein kinase CK2 can be measured using a standard phosphotransferase assay with the specific peptide substrate RRRADDSDDDDD. The reaction mixture includes the kinase, the test compound at various concentrations, the peptide substrate, and [γ-33P]ATP in a buffered solution. After incubation, the radioactivity incorporated into the peptide is measured using a phosphocellulose filter binding method, and IC50 values are calculated from the dose-response curves.[4]

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7][9]

In Vitro Antiplasmodial Activity Assay

The in vitro activity against P. falciparum is assessed using a parasite lactate dehydrogenase (pLDH) assay. Asynchronous cultures of P. falciparum are incubated with serial dilutions of the test compounds for 72 hours. The amount of pLDH is then quantified by adding a reaction mixture containing Malstat reagent and NBT/PES solution. The absorbance is read at 650 nm, and the EC50 values are calculated from the dose-response curves.[8]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a generic kinase signaling pathway targeted by 4-substituted thienopyrimidines and a typical experimental workflow for evaluating their anticancer activity.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activates Thieno 4-Substituted Thienopyrimidine Thieno->Receptor Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: A simplified signaling pathway involving receptor tyrosine kinases like EGFR and the downstream PI3K/Akt/mTOR cascade, which is a common target for 4-substituted thienopyrimidine inhibitors.

Anticancer_Activity_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Substituted Thienopyrimidine Library CellCulture Cancer Cell Line Culture Synthesis->CellCulture KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR KinaseAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis and evaluation of 4-substituted thienopyrimidines as potential anticancer agents.

References

Potency of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core, particularly those with a 4-chloro substitution as a reactive handle for further diversification, have been explored as potent inhibitors of various enzymes and cellular processes. This guide provides a comparative analysis of the potency of several analogs, supported by experimental data from published studies, to aid researchers in drug discovery and development.

Comparative Potency of Analogs

The potency of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine analogs has been evaluated against multiple biological targets, including cancer cell lines, parasites, and inflammatory mediators. The following tables summarize the in vitro potencies of various analogs from different studies.

Antiproliferative Activity

A series of 4-substituted analogs were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound IDSubstitution at 4-positionCell LineIC50 (nM)Reference
4 2-NH2MDA-MB-4359.0[1][2]
5 Not SpecifiedMDA-MB-435< 40[1][2][3][4]
7 Not SpecifiedMDA-MB-435< 40[1][2][3][4]
6 Not SpecifiedMDA-MB-43553-125[1][2][3][4]
8 Not SpecifiedMDA-MB-43553-125[1][2][3][4]
10 Not SpecifiedMDA-MB-43553-125[1][2][3][4]
12 Not SpecifiedMDA-MB-43553-125[1][2][3][4]
13 Not SpecifiedMDA-MB-43553-125[1][2][3][4]
7a Not SpecifiedKB8.18 µM[5]
7a Not SpecifiedCNE213.71 µM[5]
7b Not SpecifiedMCF-78.80 µM[6]
7t Not SpecifiedMCF-77.45 µM[6]
Anti-plasmodial Activity

Derivatives of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine were assessed for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.

Compound IDSubstitutionIC50 (µM) against P. falciparum (W2 strain)Reference
F4 2-((phenyl)(4-(...))piperazin-1-yl)methyl)-6-(trifluoromethyl)phenol0.75[7][8]
F16 2-((phenyl)(4-(...))piperazin-1-yl)methyl)-6-methoxyphenol0.74[7][8]
Other Analogs (F1-F15) Various substituted phenols0.74 - 6.4[7][8]
Anti-inflammatory Activity

Several analogs were evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Compound IDSubstitution at 2- and 3-positionsNO Production InhibitionReference
A2 2-(Pyridin-2-yl)-3H-oneSignificant[9][10]
A6 2-(Chloromethyl)-3H-oneSignificant[9][10]
B7 3-(((1-Methyl-1H-indol-3-yl)methylene)amino)-2H-oneSignificant[9][10]

Experimental Protocols

Antiproliferative Assays

Sulforhodamine B (SRB) Assay: The antiproliferative activity of the compounds was determined using the sulforhodamine B (SRB) assay.[1][2]

  • Cancer cells (e.g., MDA-MB-435) were seeded in 96-well plates and allowed to attach overnight.

  • The cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After treatment, the cells were fixed with trichloroacetic acid.

  • The fixed cells were stained with SRB dye.

  • The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.

  • The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The IC50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated from dose-response curves.

Anti-plasmodial Assay

In vitro culture of P. falciparum and drug sensitivity assay: The chloroquine-resistant W2 strain of P. falciparum was cultured in human erythrocytes.

  • Synchronized ring-stage parasites were incubated with serial dilutions of the test compounds for 72 hours.

  • Parasite growth was quantified by measuring the activity of parasite lactate dehydrogenase (pLDH).

  • The IC50 values, the concentration of the compound that inhibits parasite growth by 50%, were determined by non-linear regression analysis of the dose-response curves.

Anti-inflammatory Assay

Nitric Oxide (NO) Production Assay: The inhibitory effect on NO production was measured in LPS-stimulated RAW264.7 macrophages.[10]

  • RAW264.7 cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour.

  • The cells were then stimulated with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • The absorbance was read at 540 nm, and the amount of nitrite was determined from a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

General Synthetic Scheme

The synthesis of 4-substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines often starts from the corresponding 4-chloro derivative, which serves as a key intermediate for introducing various substituents via nucleophilic aromatic substitution (SNAr) reactions.

G cluster_gewald Gewald Aminothiophene Synthesis A Cyclohexanone D Gewald Reaction A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E 2-Amino-3-ethoxycarbonyl-4,5,6,7- tetrahydrobenzothiophene D->E G Cyclization E->G F Formamide F->G H 4-Hydroxy-5,6,7,8-tetrahydrobenzo[4,5] thieno[2,3-d]pyrimidine G->H J Chlorination H->J I POCl3 I->J K 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5] thieno[2,3-d]pyrimidine J->K M SNAr Reaction K->M L Nucleophile (R-NH2, R-OH, etc.) L->M N 4-Substituted Analogs M->N

Caption: General synthetic route to 4-substituted analogs.

NF-κB Signaling Pathway in Inflammation

Several analogs have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Inhibitor Thienopyrimidine Analogs Inhibitor->IKK G Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Depolymerization Microtubule Depolymerization MT->Depolymerization MTA Thienopyrimidine Analogs (Microtubule Targeting Agents) MTA->MT Disruption Disruption of Mitotic Spindle Depolymerization->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Unveiling the Promise: In Silico ADME Profiling of Novel Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives reveals favorable in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, positioning them as promising candidates for further drug development. Computational studies demonstrate their potential for good oral bioavailability and low toxicity, often outperforming established drugs in key predictive metrics.

In the quest for more effective and safer therapeutics, the early assessment of a drug candidate's ADME properties is paramount. In silico, or computational, methods have emerged as a rapid and cost-effective approach to predict these characteristics, thereby streamlining the drug discovery process. This guide provides a comparative overview of the in silico ADME profiling of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, benchmarked against other heterocyclic compounds and standard drugs.

Comparative ADME Profile

The drug-likeness and pharmacokinetic properties of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been extensively evaluated using various computational models. These studies consistently highlight their potential as viable drug candidates. The following tables summarize key ADME parameters predicted for these compounds in comparison to alternatives.

Table 1: Physicochemical Properties and Drug-Likeness

Compound ClassMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Tetrahydrobenzothieno[2,3-d]pyrimidines300 - 5002.11 - 3.77[1]≤ 5< 100
Other Heterocyclic Derivatives< 500[2]< 5[2]≤ 5[2]< 10[2]Generally 0
Sorafenib (Standard)~464.8~4.3250

Data compiled from multiple sources, specific values may vary based on the derivative.

Table 2: Predicted ADME Properties

Compound ClassGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PenetrationP-glycoprotein (P-gp) SubstrateCYP450 InhibitionBioavailability Score
Tetrahydrobenzothieno[2,3-d]pyrimidinesLow to HighPredicted Non-penetrant[1]Predicted Non-substrate[1]Potential for inhibition of some isoforms[1]0.55[1]
Other Heterocyclic DerivativesVariableVariableVariableVariableVariable
Sorafenib (Standard)HighLowYesInhibitor~0.55

Predictions are based on computational models and require experimental validation.

Experimental Protocols for In Silico ADME Profiling

The data presented in this guide is derived from established in silico methodologies. A generalized workflow for these computational experiments is outlined below.

Molecular Preparation:

The three-dimensional structures of the tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and comparative compounds are sketched using chemical drawing software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Physicochemical Property Calculation:

A variety of software platforms, such as SwissADME, Molinspiration, and Osiris Property Explorer, are employed to calculate key physicochemical descriptors.[3][4] These include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are crucial for assessing drug-likeness based on frameworks like Lipinski's Rule of Five.[2]

ADME Prediction:

Web-based tools and specialized software like PreADMET and pkCSM are utilized to predict the pharmacokinetic properties of the compounds.[3][5] These predictions cover:

  • Absorption: Gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability).

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[1]

  • Excretion: Prediction of renal clearance.

Toxicity Prediction:

The potential toxicity of the compounds is assessed using computational models that predict various toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, and developmental toxicity.[6]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical in silico ADME profiling workflow and a relevant signaling pathway where these compounds may act.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Output Compound_Structure 2D/3D Structure of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivative Physicochemical Physicochemical Properties (MW, LogP, HBD/A, TPSA) Compound_Structure->Physicochemical Software Tools (e.g., SwissADME) ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Compound_Structure->ADME Software Tools (e.g., PreADMET) Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity) Compound_Structure->Toxicity Software Tools (e.g., Osiris) Drug_Likeness Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five) Physicochemical->Drug_Likeness Lead_Identification Lead Candidate Identification ADME->Lead_Identification Toxicity->Lead_Identification Drug_Likeness->Lead_Identification

Caption: In silico ADME profiling workflow.

Many thieno[2,3-d]pyrimidine derivatives are investigated as kinase inhibitors, particularly targeting pathways involved in cancer progression, such as the VEGFR and EGFR signaling pathways.[7][8]

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGFR VEGFR/EGFR Kinase_Domain Kinase Domain VEGFR->Kinase_Domain Ligand Binding Downstream Downstream Signaling Cascade Kinase_Domain->Downstream Phosphorylation Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Thieno_Pyrimidine Tetrahydrobenzothieno [2,3-d]pyrimidine Derivative Thieno_Pyrimidine->Kinase_Domain Inhibition

Caption: Kinase inhibition signaling pathway.

Conclusion

The in silico ADME profiling of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives strongly suggests their potential as promising drug candidates. Their predicted physicochemical properties align with the criteria for good oral bioavailability, and they are often predicted to have favorable toxicity profiles. While these computational predictions are a critical first step in derisking drug candidates, they must be followed by rigorous in vitro and in vivo experimental validation to confirm their therapeutic potential. The continued application of these in silico tools will undoubtedly accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry for Thienopyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thienopyrimidine-based compounds, ensuring purity is a critical step in the journey from discovery to clinical application. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) stand as the gold-standard techniques for this purpose. This guide provides a comprehensive comparison of various HPLC and MS methods, complete with experimental protocols and performance data, to aid in the selection and implementation of the most suitable analytical strategy.

Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As these promising molecules advance through the drug development pipeline, rigorous analytical methods are imperative to characterize their purity, identify potential impurities, and ensure the safety and efficacy of the final product.

This guide delves into the practical application of reversed-phase HPLC (RP-HPLC) and tandem mass spectrometry (LC-MS/MS) for the purity analysis of thienopyrimidine derivatives. We will explore different chromatographic conditions and mass spectrometric parameters, presenting a comparative overview of their performance.

At the Bench: Comparing HPLC and UPLC-MS Methods

The choice between a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) system coupled with mass spectrometry often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information of impurities.

ParameterMethod 1: RP-HPLC-UVMethod 2: UPLC-MS
Instrumentation Agilent 1200 series HPLC with UV detectorWaters ACQUITY UPLC H-Class with SQDetector-2 MS
Column Shodex C18 (250 x 4.6 mm, 5 µm)Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 2.6)0.1% Formic Acid in Water
Mobile Phase B Methanol0.1% Formic Acid in Acetonitrile
Gradient Isocratic (35:65 v/v)Gradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 231 nmMS (ESI+)
Retention Time ~6.8 minAnalyte dependent
Linearity (r²) >0.999>0.99
LOD 0.01 µg/mLAnalyte dependent, typically ng/mL range
LOQ 0.1 µg/mLAnalyte dependent, typically ng/mL range
Precision (%RSD) <2%<15%
Accuracy (% Recovery) 98-102%85-115%

In Detail: Experimental Protocols

Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for the compared HPLC and UPLC-MS methods.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust and widely accessible technique for routine purity analysis and quality control.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: Shodex C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 231 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the thienopyrimidine reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the thienopyrimidine sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For high-throughput screening, impurity identification, and sensitive quantification, UPLC-MS is the method of choice.

1. Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class system or equivalent, coupled to a mass spectrometer.

  • Mass Spectrometer: Waters SQDetector-2 or a similar single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The specific gradient should be optimized for the target analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (optimize for specific compounds).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Data Acquisition: Full scan mode for initial screening and selected ion recording (SIR) or multiple reaction monitoring (MRM) for targeted analysis and quantification.

2. Standard and Sample Preparation:

  • Follow the same general procedures as for the HPLC-UV method, but use UPLC-grade solvents and ensure that the final sample concentration is appropriate for the sensitivity of the mass spectrometer.

Visualizing the Workflow

To better understand the logical flow of purity analysis for thienopyrimidines, the following diagram illustrates the key steps from sample preparation to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC MS_Detection Mass Spectrometry Detection HPLC_UPLC->MS_Detection Mass Spectrometer UV_Detection UV Detection HPLC_UPLC->UV_Detection UV-Vis Detector Chromatogram Chromatogram Integration MS_Detection->Chromatogram UV_Detection->Chromatogram Purity_Calc Purity Calculation Chromatogram->Purity_Calc Impurity_ID Impurity Identification Chromatogram->Impurity_ID Report Final Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for HPLC and MS Purity Analysis of Thienopyrimidines.

Conclusion

The selection of an appropriate analytical method for the purity assessment of thienopyrimidines is a critical decision in the drug development process. While RP-HPLC with UV detection offers a reliable and cost-effective solution for routine quality control, UPLC-MS provides superior sensitivity, throughput, and the ability to identify unknown impurities. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most suitable method to ensure the quality and integrity of their thienopyrimidine-based drug candidates.

Unveiling the Selectivity of Thienopyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapy, particularly in oncology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent inhibitors against various protein kinases. This guide provides a comparative analysis of the cross-reactivity profiles of notable thienopyrimidine-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Comparative Selectivity of Thienopyrimidine-Based Inhibitors

The following tables summarize the inhibitory activity of two prominent thienopyrimidine-based inhibitors, Pictilisib (GDC-0941) and SNS-314, against their primary targets and a selection of off-target kinases. This quantitative data is essential for understanding their selectivity and potential polypharmacology.

Table 1: Cross-Reactivity Profile of Pictilisib (GDC-0941)

Pictilisib is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its activity against the different PI3K isoforms and other related kinases is detailed below.

Target KinaseIC50 (nM)Fold Selectivity vs. PI3Kα/δ
PI3Kα 3 1
PI3Kδ 3 1
PI3Kβ3311
PI3Kγ7525
mTOR580193
DNA-PK1230410

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cross-Reactivity Profile of SNS-314

SNS-314 is a potent, ATP-competitive pan-Aurora kinase inhibitor. Its inhibitory concentrations against the three Aurora kinase isoforms are presented below.

Target KinaseIC50 (nM)
Aurora A 31
Aurora B 9
Aurora C 3

Data compiled from multiple sources.[6]

Experimental Protocols

The determination of inhibitor selectivity and cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

1. Reagent Preparation:

  • Prepare a stock solution of the thienopyrimidine-based inhibitor (e.g., Pictilisib, SNS-314) in 100% DMSO.

  • Perform serial dilutions of the inhibitor stock to generate a range of concentrations for testing.

  • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

2. Kinase Reaction:

  • Add the purified kinase to the wells of a 384-well plate.

  • Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control (for background measurement).

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Incubate to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no-kinase control) from all other readings.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO-only control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[8][9]

1. Cell Treatment:

  • Culture cells to an appropriate confluency.

  • Treat the cells with the thienopyrimidine-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

3. Cell Lysis and Fractionation:

  • Lyse the cells using freeze-thaw cycles or other appropriate methods.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

4. Protein Analysis:

  • Collect the supernatant (soluble fraction).

  • Quantify the amount of the target protein in the soluble fraction for each temperature point using a specific detection method, such as Western blotting or ELISA.

5. Data Analysis:

  • For each treatment condition, plot the percentage of soluble target protein against the temperature to generate a "melting curve".

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.

  • Isothermal dose-response experiments can also be performed at a fixed temperature to determine the inhibitor's potency in a cellular context (EC50).[9][10][11]

Visualizing Pathways and Workflows

To further elucidate the context of thienopyrimidine-based inhibitor activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Pictilisib Pictilisib (Thienopyrimidine Inhibitor) Pictilisib->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Kinase_Inhibitor_Profiling_Workflow cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cellular Target Engagement cluster_3 Data Analysis HTS High-Throughput Screening PrimaryAssay Primary Assay (e.g., ADP-Glo) HTS->PrimaryAssay IC50_determination IC50 Determination PrimaryAssay->IC50_determination KinomeScan Kinome-wide Profiling IC50_determination->KinomeScan PanelScreening Focused Kinase Panel Screening CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Data_Analysis Cross-Reactivity Analysis & SAR PanelScreening->Data_Analysis WesternBlot Target Phosphorylation (Western Blot) CETSA->Data_Analysis WesternBlot->Data_Analysis

References

Tetrahydrobenzothieno[2,3-d]pyrimidines: A Comparative Efficacy Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives against established standard-of-care drugs across multiple therapeutic areas. This guide synthesizes key experimental data on their anti-inflammatory, anti-malarial, and anticancer activities, providing a valuable resource for evaluating their therapeutic potential.

The diverse biological activities of the thieno[2,3-d]pyrimidine scaffold, a bioisostere of quinazoline, have long been recognized, with derivatives showing promise as anti-inflammatory, antimicrobial, antiviral, anti-diabetic, and anticancer agents.[1] This guide focuses on the tetrahydrobenzo-fused variants, presenting a side-by-side comparison of their performance with current treatments.

Anti-Inflammatory Activity

A study focusing on a series of 26 newly synthesized tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives identified compounds A2, A6, and B7 as potent anti-inflammatory agents.[1][4] Their efficacy was compared to Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).

The anti-inflammatory effects of these compounds stem from their ability to inhibit the production of nitric oxide (NO) and inflammatory cytokines.[1][4] Furthermore, they significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][4] Mechanistic studies revealed that these compounds hinder the activation of the NF-κB and MAPK signaling pathways.[1][4]

Comparative Data: Anti-Inflammatory Effects
CompoundInhibition of NO Production (vs. Control)iNOS Protein Expression InhibitionCOX-2 Protein Expression InhibitionIn Vivo Anti-inflammatory Activity (Rat Paw Edema)
A2 Significant dose-dependent inhibitionMarkedly reducedMarkedly reducedPotent activity
A6 Higher inhibitory activity than Indomethacin at 1 μM[1]Markedly reducedMarkedly reducedSimilar activity to Indomethacin[4]
B7 Significant dose-dependent inhibitionMarkedly reducedMarkedly reducedPotent activity
Indomethacin (Standard-of-Care) Significant inhibitionMarkedly reducedMarkedly reducedStandard reference
Experimental Protocols:
  • Cell Line: RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production: Measured using the Griess assay after 24 and 96 hours of treatment.

  • Cytokine Secretion: Determined by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protein and mRNA Expression (iNOS, COX-2): Assessed by Western blot analysis and Reverse Transcription-Polymerase Chain Reaction (RT-PCR), respectively.

  • NF-κB Activation: Evaluated by measuring the degradation of p50 and IκBα and the nuclear translocation of p65 via Western blot.

  • MAPK Phosphorylation: Determined by Western blot analysis.

  • In Vivo Anti-inflammatory Activity: Assessed using the rat paw swelling model.

G NF-κB and MAPK Signaling Pathway Inhibition cluster_compounds Tetrahydrobenzothieno[2,3-d]pyrimidines (A2, A6, B7) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs TLR4->MAPKs IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB (p50/p65) IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes transcription MAPKs->Nucleus Compound_A6 Compound A6 Compound_A6->IKK inhibits Compound_A6->MAPKs inhibits

NF-κB and MAPK pathway inhibition by select compounds.

Anti-Malarial Activity

In the search for novel anti-malarial agents to combat drug resistance, a series of tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-plasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2][5]

While not as potent as the standard-of-care drug Chloroquine, several synthesized compounds demonstrated promising anti-plasmodial activity.[2] Notably, compounds F4 and F16 exhibited the most significant activity within the series.[5] These compounds were also found to be non-cytotoxic against human lung (A549) and cervical (HeLa) cancer cell lines, indicating a favorable selectivity index.[2] The mechanism of action for some thieno[2,3-d]pyrimidines has been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the parasite.[2]

Comparative Data: Anti-Malarial Efficacy (IC50 values)
CompoundIC50 against P. falciparum (W2 strain) (μM)
F4 0.75[2]
F16 0.74[2]
Chloroquine (Standard-of-Care) 0.17[2]
Experimental Protocols:
  • Parasite Strain: Chloroquine-resistant W2 strain of P. falciparum.

  • In Vitro Anti-plasmodial Assay: Specific assay details were not provided in the abstract.

  • Cytotoxicity Assay: Evaluated against A549 (human lung) and HeLa (human cervical) cancer cell lines.

G Antimalarial Drug Development Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Validation (NMR, Mass Spec, X-ray) Synthesis->Characterization Antiplasmodial In Vitro Antiplasmodial Assay (P. falciparum W2 strain) Characterization->Antiplasmodial Cytotoxicity In Vitro Cytotoxicity Assay (A549, HeLa cells) Characterization->Cytotoxicity IC50 Determine IC50 Values Antiplasmodial->IC50 Selectivity Calculate Selectivity Index Cytotoxicity->Selectivity Lead Identify Lead Compounds (F4, F16) IC50->Lead Selectivity->Lead

Workflow for identifying novel antimalarial compounds.

Anticancer Activity

Tetrahydrobenzothieno[2,3-d]pyrimidines have also been investigated as potential anticancer agents, with studies highlighting their activity as microtubule targeting agents and topoisomerase II inhibitors.

One study identified compound 4 as a potent microtubule depolymerizing agent, demonstrating greater potency than the lead compound in both cell proliferation and microtubule depolymerization assays.[3] Importantly, this compound and its analogues were able to circumvent P-glycoprotein and βIII-tubulin mediated drug resistance, mechanisms that can limit the efficacy of taxanes like paclitaxel.[3] In a murine xenograft model of melanoma, compound 4 showed statistically significant antitumor effects.[3]

Another line of research explored hexahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors.[6] Compound 8 from this series displayed superior topoisomerase II inhibitory activity compared to the standard-of-care drug, Etoposide.[6] Further investigation showed that compound 8 induced cell cycle arrest at the G2/M phase and significantly increased apoptosis in colon cancer cells.[6]

Comparative Data: Anticancer Efficacy
CompoundTargetIC50 (Cell Line)Topoisomerase II Inhibition (IC50)
Compound 4 Microtubules9.0 nM (MDA-MB-435)[3]Not Applicable
Compound 8 Topoisomerase IINot specified in abstract41.67 ± 3.89 μM[6]
Etoposide (Standard-of-Care) Topoisomerase IICell line dependent99.86 ± 5.02 μM[6]
Experimental Protocols:
  • Microtubule Targeting Study:

    • Cell Lines: Drug-sensitive MDA-MB-435 cancer cell line and others from the NCI-60 panel.

    • Antiproliferative Assay: Sulforhodamine B (SRB) assay.

    • Microtubule Depolymerization Assay: Details not specified in the abstract.

    • In Vivo Antitumor Efficacy: Murine MDA-MB-435 xenograft model.

  • Topoisomerase II Inhibition Study:

    • Cell Lines: Panel of 60 cancer cell lines from the National Cancer Institute, with further investigation in colon HT-29 cells.

    • Topoisomerase II Inhibition Assay: In vitro topoisomerase IIα inhibition assay.

    • Cell Cycle Analysis: To determine the phase of cell cycle arrest.

    • Apoptosis Assay: To measure the induction of apoptosis and levels of caspase-3.

G Anticancer Mechanisms of Action cluster_compound4 Compound 4 cluster_compound8 Compound 8 C4 Compound 4 MT Microtubule Depolymerization C4->MT Mitosis Mitotic Arrest MT->Mitosis Apoptosis1 Apoptosis Mitosis->Apoptosis1 C8 Compound 8 TopoII Topoisomerase II Inhibition C8->TopoII DNA_Damage DNA Damage TopoII->DNA_Damage G2M G2/M Arrest DNA_Damage->G2M Apoptosis2 Apoptosis G2M->Apoptosis2

Distinct anticancer mechanisms of lead compounds.

References

Navigating the Selectivity of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide for MIF2 and MIF Tautomerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thieno[2,3-d]pyrimidine derivatives, focusing on their selectivity for Macrophage Migration Inhibitory Factor 2 (MIF2; also known as D-dopachrome tautomerase) over Macrophage Migration Inhibitory Factor (MIF) tautomerase activity. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Macrophage Migration Inhibitory Factor (MIF) and its homologue, MIF2, are cytokines implicated in a range of inflammatory diseases and cancers. Both possess tautomerase activity, and the development of selective inhibitors is a key strategy in dissecting their individual roles and advancing targeted therapies. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of such inhibitors.

Comparative Inhibitory Activity

A key study on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives initially suggested high selectivity of a lead compound, 5d , for MIF2 over MIF. However, a subsequent correction of this study revealed that compound 5d is in fact a non-selective inhibitor, potently targeting both MIF and MIF2 tautomerase activities. This underscores the challenge in achieving selectivity between these two structurally similar proteins.

The following table summarizes the inhibitory concentrations (IC50) for a series of thieno[2,3-d]pyrimidine derivatives against MIF2 tautomerase activity. Notably, comparative data for MIF inhibition is limited, with compound 5d being the only derivative with published IC50 values for both enzymes from the same study.

CompoundStructureRXYIC50 for MIF2 (µM)[1]IC50 for MIF (µM)Selectivity (MIF IC50 / MIF2 IC50)
5a Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneHHH14 ± 1.2Not ReportedNot Applicable
5b Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneCH3HH12 ± 1.5Not ReportedNot Applicable
5c Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneHClH2.5 ± 0.3Not ReportedNot Applicable
5d Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneCH3ClH1.0 ± 0.1[2]1.8 ± 0.2[2]1.8
5e Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneHHCl3.1 ± 0.4Not ReportedNot Applicable

Experimental Protocols

The determination of inhibitory activity against MIF and MIF2 relies on tautomerase activity assays. Below are the methodologies for the key experiments cited.

MIF2 Tautomerase Activity Assay (Phenylpyruvate-based)

This assay measures the ability of an inhibitor to block the MIF2-catalyzed tautomerization of phenylpyruvate (PP).

  • Reagents and Preparation:

    • MIF2 enzyme stock solution.

    • Phenylpyruvate (PP) substrate solution.

    • Assay buffer: Typically a phosphate or Tris-based buffer at a specific pH.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The reaction is performed in a UV-transparent 96-well plate.

    • To each well, add the assay buffer, MIF2 enzyme, and the test compound at various concentrations.

    • Incubate the plate for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the phenylpyruvate substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 280 nm) over time, which corresponds to the conversion of the enol form of PP to its keto form.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MIF Tautomerase Activity Assay (L-dopachrome methyl ester-based)

This assay is commonly used to measure MIF tautomerase activity and its inhibition.

  • Reagents and Preparation:

    • MIF enzyme stock solution.

    • L-dopa methyl ester solution.

    • Sodium periodate solution.

    • Assay buffer: Typically a phosphate or Bis-Tris buffer at a specific pH.

    • Test compounds dissolved in a suitable solvent.

  • Assay Procedure:

    • L-dopachrome methyl ester is freshly prepared by reacting L-dopa methyl ester with sodium periodate in the assay buffer.

    • The assay is conducted in a 96-well plate or a cuvette.

    • MIF enzyme and the test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of the freshly prepared L-dopachrome methyl ester substrate.

    • The rate of tautomerization is measured by monitoring the decrease in absorbance at 475 nm over time.

  • Data Analysis:

    • The initial reaction rates are determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition is calculated, and IC50 values are determined as described for the MIF2 assay.

Signaling Pathways and Experimental Workflow

The biological effects of MIF and MIF2 are mediated through a complex network of cell surface receptors and downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of tautomerase inhibition.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF / MIF2 CD74 CD74 MIF->CD74 CXCR2 CXCR2 MIF->CXCR2 CXCR4 CXCR4 MIF->CXCR4 CXCR7 CXCR7 MIF->CXCR7 CD44 CD44 CD74->CD44 recruits PI3K PI3K CD44->PI3K ERK12 ERK1/2 CD44->ERK12 Inflammation Inflammation CXCR2->Inflammation CXCR4->Inflammation CXCR7->Inflammation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK12->Proliferation

Caption: MIF/MIF2 Signaling Pathways.

The diagram above illustrates the binding of MIF and MIF2 to their cell surface receptors, primarily the CD74/CD44 complex, and chemokine receptors CXCR2, CXCR4, and CXCR7. This interaction triggers downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which in turn regulate cellular processes such as proliferation, survival, and inflammation.[3][4][5][6][7]

Experimental_Workflow cluster_screening Inhibitor Screening cluster_analysis Selectivity Analysis cluster_validation Functional Validation Compound_Library Thieno[2,3-d]pyrimidine Library MIF_Assay MIF Tautomerase Assay Compound_Library->MIF_Assay MIF2_Assay MIF2 Tautomerase Assay Compound_Library->MIF2_Assay IC50_MIF IC50 Determination (MIF) MIF_Assay->IC50_MIF IC50_MIF2 IC50 Determination (MIF2) MIF2_Assay->IC50_MIF2 Selectivity_Calculation Calculate Selectivity (IC50 MIF / IC50 MIF2) IC50_MIF->Selectivity_Calculation IC50_MIF2->Selectivity_Calculation Cell_Based_Assays Cell-based Assays (e.g., Proliferation, Cytokine Release) Selectivity_Calculation->Cell_Based_Assays Lead Compounds Biological_Effect Determine Biological Effect Cell_Based_Assays->Biological_Effect

Caption: Experimental Workflow for Inhibitor Evaluation.

The workflow for identifying and characterizing selective MIF2 inhibitors begins with screening a compound library against both MIF and MIF2 tautomerase assays to determine their respective IC50 values. The ratio of these values indicates the selectivity of the compounds. Promising candidates are then advanced to cell-based functional assays to assess their biological effects.

Conclusion

The development of selective inhibitors for MIF2 over MIF remains a significant challenge due to the high structural homology between the two cytokines. The case of the thieno[2,3-d]pyrimidine derivative 5d highlights the importance of rigorous testing against both targets to accurately determine selectivity. While the thieno[2,3-d]pyrimidine scaffold holds promise, further structure-activity relationship (SAR) studies are necessary to identify modifications that can confer the desired selectivity for MIF2. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and development of novel and selective MIF family inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Proper Disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous material for shipping and requires careful handling to avoid potential health risks.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Respiratory ProtectionUse in a well-ventilated area or with a fume hood
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes

Step-by-Step Disposal Protocol

The disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled, and sealed container for the collection of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine waste.

  • Do not mix this compound with other chemical waste unless compatibility has been confirmed.

Step 2: Containerization

  • Use a chemically resistant and leak-proof container for waste accumulation.

  • The container must be kept closed at all times, except when adding waste.

  • Label the container with "Hazardous Waste," the full chemical name: "4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine," and the CAS number: "40493-18-3".

Step 3: Storage

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible materials and sources of ignition.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Provide the waste management company with the Safety Data Sheet (SDS) for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.

DisposalWorkflowcluster_preparationPreparationcluster_collectionWaste Collectioncluster_storageInterim Storagecluster_disposalFinal DisposalADon Personal ProtectiveEquipment (PPE)BIdentify and SegregateWasteA->BProceed toHandlingCUse Designated, Labeled,and Sealed ContainerB->CContainmentDStore in SecondaryContainmentC->DSecure StorageEContact Licensed WasteManagement CompanyD->EInitiate DisposalFProvide Safety DataSheet (SDS)E->FDocumentationGArrange for WastePickup and DisposalF->GFinalization

Caption: Disposal Workflow for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.

Key Considerations for Chlorinated Heterocyclic Compounds

Chlorinated heterocyclic compounds, as a class, require careful handling due to their potential for environmental persistence and toxicity. While specific toxicological data for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine is not extensively detailed in publicly available literature, the general principles for managing chlorinated aromatic waste should be applied. These include preventing release into the environment and ensuring destruction through high-temperature incineration by a qualified hazardous waste facility.

Personal protective equipment for handling 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Essential Safety and Operational Guide for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (CAS No. 40493-18-3). The following procedures are based on established best practices for handling chlorinated heterocyclic compounds and should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or dust generation.[1][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact. For prolonged or direct contact, neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron is advised over the lab coat.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.[5]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid dust formation.[3]

    • Use a spatula or other appropriate tools for transfer.

    • If possible, use a balance with a draft shield.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Work in a well-ventilated area, preferably within a fume hood.

  • General Precautions:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not inhale dust or vapors.[2]

    • Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and amines.[1]

  • The recommended storage temperature is -20°C.[6]

Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect unused or waste 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture and crush the container to prevent reuse.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Safe Handling

cluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingcluster_disposalDisposalprep_areaPrepare Clean Work Area(Fume Hood)don_ppeDon Appropriate PPEprep_area->don_ppeweighWeigh Compound(Avoid Dust)don_ppe->weighsegregate_contaminatedSegregate Contaminated PPEdon_ppe->segregate_contaminatedtransferTransfer to Reaction Vesselweigh->transferdissolveDissolve in Solventtransfer->dissolvestorageStore in Cool, Dry Placedissolve->storagedecontaminateDecontaminate Work Areadissolve->decontaminatesegregate_solidSegregate Solid Wastedecontaminate->segregate_soliddisposeDispose via EHSsegregate_solid->disposesegregate_contaminated->dispose

Caption: Workflow for the safe handling of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.